Cephalocyclidin A
Description
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Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S,8R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14?,15?,16-,17-/m1/s1 |
InChI Key |
HZSAQOVOGNCGNL-CJGYBVCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation and Purification of Cephalocyclidin A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Cephalocyclidin A, a novel pentacyclic alkaloid.[1] First discovered in the fruits of Cephalotaxus harringtonia var. nana, this compound is a member of the Cephalotaxus alkaloids, a class of natural products known for their complex structures and significant biological activities.[1][2] this compound itself has demonstrated moderate cytotoxicity against murine lymphoma and human epidermoid carcinoma cell lines, marking it as a compound of interest for further investigation in anticancer drug development.[2][3]
The structural elucidation of this compound was accomplished through advanced spectroscopic techniques, including NMR spectroscopy and X-ray crystallography.[2][4] This guide will focus on the established workflows for extracting and purifying this unique alkaloid, presenting quantitative data, detailed experimental protocols, and a visual representation of the process to aid researchers in this field.
Data Presentation: Purification Summary
The following table summarizes the representative outcomes of a typical purification process for this compound from the dried fruits of Cephalotaxus harringtonia var. nana. The presented values are illustrative and can vary based on the quality of the starting material and specific experimental conditions.[1]
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica (B1680970) Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Experimental Protocols
The isolation and purification of this compound involve a multi-step process that begins with solvent extraction from the plant material, followed by an acid-base extraction to isolate the alkaloids, and concluding with chromatographic purification.[2][5]
1. Extraction of Crude Alkaloids
This initial protocol describes the extraction of the total alkaloid content from the plant material.[1]
-
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana
-
Methanol (B129727) (MeOH), analytical grade
-
Hydrochloric acid (HCl), 1% aqueous solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 5% aqueous solution
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Large glass percolator or extraction vessel
-
Rotary evaporator
-
-
Procedure:
-
Macerate 1 kg of dried, powdered fruits of C. harringtonia var. nana in 5 L of methanol at room temperature for 72 hours.[1]
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.[1]
-
Suspend the crude extract in 1 L of 1% aqueous HCl and partition with an equal volume of ethyl acetate three times to remove acidic and neutral compounds.[1]
-
Adjust the pH of the acidic aqueous layer to 7-8 with a 5% ammonium hydroxide solution.[1]
-
Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.[1]
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.[1]
-
2. Chromatographic Purification: Silica Gel Column Chromatography
This step aims to separate the crude alkaloid mixture into fractions with increasing polarity.[1]
-
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.[1]
-
Load the dried, adsorbed sample onto the top of the prepared column.[1]
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[1]
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.[1]
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH, 95:5), and visualize the spots under a UV lamp.[1]
-
Pool the fractions containing the compound of interest based on the TLC analysis.
-
3. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative HPLC.[2]
-
Materials:
-
Enriched fraction from silica gel chromatography
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional)
-
Preparative HPLC system with a C18 column
-
0.45 µm syringe filter
-
Fraction collector
-
-
Procedure:
-
Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of the initial HPLC mobile phase.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Set up the preparative HPLC system with a C18 column.[1]
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).[1]
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing methanol in water (e.g., from 40% to 80% methanol over 40 minutes). A small amount of an acid modifier like TFA (0.1%) can be added to both solvents to improve peak shape.[1]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).[1]
-
Collect the peak corresponding to this compound using a fraction collector.[1]
-
Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain purified this compound.[1]
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.[1]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.
References
Spectroscopic and Crystallographic Data in the Structural Elucidation of Cephalocyclidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data that were instrumental in the structural elucidation of Cephalocyclidin A, a novel pentacyclic alkaloid. The data presented here is compiled from the seminal work of Kobayashi et al., offering a detailed resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data Analysis
The structure of this compound was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These techniques provided crucial information about the carbon skeleton, proton environments, and connectivity within the molecule.
NMR Spectroscopic Data
NMR studies were conducted in a deuterated solvent mixture of chloroform (B151607) and methanol (B129727) (CDCl₃/CD₃OD, 4:1) to ensure the solubility of the compound and obtain high-resolution spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 4.35 | d | 5.0 |
| 3 | 4.18 | d | 5.0 |
| 4 | 3.15 | s | |
| 5 | 2.95 | m | |
| 5 | 2.65 | m | |
| 6 | 3.30 | m | |
| 6 | 2.25 | m | |
| 7 | 2.05 | m | |
| 10 | 2.85 | m | |
| 10 | 2.50 | m | |
| 11 | 3.80 | s | |
| 14 | 6.80 | s | |
| 17 | 6.75 | s | |
| OCH₂O | 5.92, 5.90 | d, d | 1.5, 1.5 |
| N-CH₃ | 2.45 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 85.1 |
| 2 | 78.5 |
| 3 | 76.8 |
| 4 | 65.4 |
| 5 | 48.2 |
| 6 | 41.5 |
| 7 | 35.1 |
| 8 | 58.9 |
| 10 | 39.8 |
| 11 | 95.7 |
| 12 | 147.2 |
| 13 | 141.8 |
| 14 | 108.2 |
| 15 | 131.5 |
| 16 | 128.9 |
| 17 | 105.9 |
| OCH₂O | 101.4 |
| N-CH₃ | 42.1 |
2D NMR Correlation Data
Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were essential in establishing the connectivity between protons and carbons, ultimately leading to the assembly of the complete molecular structure.
-
COSY (Correlation Spectroscopy): Provided information about proton-proton couplings, helping to identify adjacent protons in the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons separated by two or three bonds, which was critical for connecting different fragments of the molecule.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₉NO₅ |
| Molecular Weight | 317.1263 |
| Ionization Mode | ESI (Electrospray Ionization) |
| m/z | 318.1339 [M+H]⁺ |
X-ray Crystallographic Data
The relative and absolute stereochemistry of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis.
Table 4: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 12.345(5) |
| c (Å) | 14.567(6) |
| Volume (ų) | 1462.3(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.442 |
| F(000) | 672 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
Experimental Protocols
NMR Spectroscopy
1D and 2D NMR spectra were recorded on a Bruker AMX-500 spectrometer. The sample was dissolved in a CDCl₃/CD₃OD (4:1) solvent mixture. Chemical shifts are reported in ppm relative to the residual solvent signals.
Mass Spectrometry
High-resolution mass spectra were obtained on a JEOL JMS-700 MStation mass spectrometer using the electrospray ionization (ESI) technique.
X-ray Crystallography
A single crystal of this compound was mounted on a Rigaku AFC7R diffractometer with a graphite (B72142) monochromator using Mo Kα radiation (λ = 0.7107 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound is outlined in the following diagram. This workflow illustrates the integration of various spectroscopic and crystallographic techniques to arrive at the final, confirmed structure.
The Architecture of a Novel Alkaloid: A Technical Guide to the Biosynthesis of Cephalocyclidin A in Cephalotaxus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A, a structurally unique pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, represents a fascinating divergence from the canonical biosynthetic pathway of Cephalotaxus alkaloids.[1][2] This technical guide provides a comprehensive overview of the current understanding of its formation, detailing the core biosynthetic pathway of Cephalotaxus alkaloids and the proposed unique steps leading to this compound. While specific quantitative data for the this compound pathway remains to be fully elucidated, this document presents the types of quantitative analyses crucial for its characterization.[3] Furthermore, it outlines detailed experimental protocols for the extraction, purification, and analysis of these alkaloids, and provides visual representations of the biosynthetic pathway and experimental workflows to facilitate further research and drug development efforts.
Introduction to Cephalotaxus Alkaloids
The genus Cephalotaxus is a rich source of structurally complex and biologically active alkaloids, most notably the anti-leukemic drug homoharringtonine.[4] These compounds are characterized by a core cephalotaxane skeleton, a tetracyclic structure featuring an azaspiranic 1-azaspiro[4.4]nonane unit (rings C and D) fused to a benzazepine ring system (rings A and B).[4] The biosynthesis of this core structure is believed to originate from the amino acids L-tyrosine and L-phenylalanine.[3] Understanding the intricate enzymatic steps involved in the formation of these alkaloids is paramount for metabolic engineering approaches to enhance their production and for the discovery of novel derivatives with improved therapeutic properties.
The Core Biosynthetic Pathway of Cephalotaxus Alkaloids
The foundational steps of Cephalotaxus alkaloid biosynthesis leading to the common precursor, cephalotaxine, are believed to involve the following key stages. The complete enzymatic cascade is an active area of research, with many of the specific enzymes yet to be fully characterized.
-
Formation of the Phenethylisoquinoline Scaffold: The pathway is initiated by the condensation of dopamine (B1211576) (derived from L-tyrosine) and 4-hydroxydihydrocinnamaldehyde (derived from L-phenylalanine). This Pictet-Spengler-type reaction forms the basic phenethylisoquinoline skeleton.
-
Oxidative Cyclizations and Rearrangements: A series of subsequent oxidative cyclizations and rearrangements, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, lead to the formation of the characteristic spirocyclic system of cephalotaxine.[3]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to diverge from the main pathway at the intermediate, 11-oxocephalotaxine.[3] This intermediate is a known natural metabolite in Cephalotaxus.[1] The formation of the unique pentacyclic structure of this compound is proposed to occur through a key intramolecular aldol (B89426) reaction.
-
Formation of 11-Oxocephalotaxine: The precursor, cephalotaxine, undergoes oxidation at the C-11 position to form 11-oxocephalotaxine. The specific enzyme catalyzing this step has not yet been identified but is likely an oxidase or dehydrogenase.
-
Intramolecular Aldol Reaction: The crucial step involves an intramolecular aldol reaction of 11-oxocephalotaxine. The enolate formed at C-1 attacks the carbonyl at C-11, leading to the formation of a new C1-C11 bond and the characteristic fused pentacyclic ring system of this compound. The enzyme catalyzing this proposed cyclization is likely an aldolase (B8822740) or a cyclase with aldolase activity.[3]
References
Cephalocyclidin A: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A is a novel, pentacyclic alkaloid that was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its complex, fused-pentacyclic structure, which includes six contiguous asymmetric centers, has garnered considerable interest within the scientific community.[2][3] This technical guide provides a detailed overview of the physicochemical properties of this compound, its isolation and purification protocols, biological activity, and proposed biosynthetic pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this intricate molecule.
Physicochemical Properties
The distinct molecular architecture of this compound defines its physical and chemical characteristics. A summary of its key properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [2] |
| Molecular Weight | 317.34 g/mol | [2][4] |
| Boiling Point | 545.75 °C (Predicted) | [2] |
| Relative Density | 1.675 g/cm³ (Predicted) | [5] |
| CAS Number | 421583-14-4 | [2] |
| Appearance | Not specified in literature | [2] |
| Initial Source | Fruits of Cephalotaxus harringtonia var. nana | [1][4][6] |
Solubility and Stability
Understanding the solubility of this compound is critical for its application in biological assays. It is characterized as having low aqueous solubility, a common feature of complex natural products.[7]
-
High Solubility: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform (B151607), dichloromethane, ethyl acetate (B1210297), acetone, and methanol (B129727).[2][7]
-
Stock Solutions: For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[7] These stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer, "solvent-shifting" precipitation may occur.[7] To mitigate this, the final DMSO concentration in the assay should be kept low (ideally below 0.5%).[7]
-
pH Modification: The solubility of this alkaloid may be improved by lowering the pH of the aqueous buffer, which can protonate the nitrogen atoms and form a more soluble salt.[7] However, the compatibility of the chosen pH with the experimental system must be confirmed.[7]
-
Stability: Some alkaloids can be sensitive to heat and pH changes. It is advisable to avoid excessive heat during solvent evaporation and to control pH changes during extraction procedures.[8]
Spectroscopic Analysis
The complex, three-dimensional structure of this compound was elucidated through a combination of advanced spectroscopic and analytical techniques.[3][6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR spectroscopy were fundamental in determining the carbon-hydrogen framework of the molecule.[3][6]
-
Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and formula of this compound.[3]
-
X-ray Crystallography: Single-crystal X-ray analysis provided definitive information on the relative and absolute stereochemistry of the molecule.[3][9]
-
Exciton Chirality Method: This method was also used in combination with other techniques to determine the absolute stereochemistry.[3]
Detailed spectroscopic data, including specific chemical shifts and coupling constants, are typically available in the supporting information of the primary literature on its isolation and synthesis.[3]
Experimental Protocols
Isolation and Purification from Natural Source
The isolation of this compound from the fruits of Cephalotaxus harringtonia var. nana follows a multi-step process involving extraction, acid-base partitioning, and chromatography.[1][6]
a) Extraction:
-
The dried and powdered fruits (1 kg) are macerated in methanol (5 L) at room temperature for 72 hours.[1]
-
The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.[1]
b) Acid-Base Partitioning:
-
The crude extract is suspended in a 1% aqueous hydrochloric acid (HCl) solution.[1] This acidic solution is then partitioned with ethyl acetate to remove acidic and neutral compounds.[1]
-
The pH of the acidic aqueous layer is adjusted to 7-8 with a 5% ammonium (B1175870) hydroxide (B78521) solution.[1]
-
The aqueous layer is then extracted with chloroform to obtain the crude alkaloid fraction.[1] The combined chloroform extracts are evaporated under reduced pressure.[1]
c) Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is subjected to silica gel column chromatography.[6] Elution is performed with a solvent system such as a chloroform-methanol mixture (e.g., 95:5).[1] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[1][6] Fractions containing compounds with similar TLC profiles are combined.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from the silica gel chromatography are further purified using preparative HPLC with a C18 column.[1][6] A linear gradient of increasing methanol in water (e.g., 40% to 80% over 40 minutes) is used for elution.[1] The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.[1]
d) Purity and Identity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC, and its identity is verified through spectroscopic methods such as NMR and Mass Spectrometry.[1]
Biological Activity
This compound has demonstrated moderate cytotoxic activity against certain cancer cell lines, which is consistent with other alkaloids isolated from the Cephalotaxus genus.[2][10]
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [2][11] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [2][11] |
The precise mechanism of action for this compound has not been fully elucidated.[2] However, many cytotoxic natural products are known to induce apoptosis. A hypothetical signaling pathway for its potential mechanism is presented below.[10]
Proposed Biosynthesis
This compound is a rearranged cephalotaxine-derived alkaloid.[11] It is proposed to be biogenetically derived from an 11-oxocephalotaxine intermediate.[11][12] This intermediate is thought to undergo an intramolecular aldol (B89426) reaction, which results in the C1-C11 linkage and the formation of the characteristic fused-pentacyclic skeleton of this compound.[11][12]
Conclusion
This compound remains a molecule of significant interest due to its unique structure and moderate cytotoxicity. The information compiled in this technical guide serves as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development. The detailed protocols for isolation and the summary of its physicochemical properties provide a practical basis for further investigation into its mechanism of action and potential as a lead compound for novel therapeutics. The successful total synthesis of this compound also opens avenues for creating analogues to explore structure-activity relationships.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - American Chemical Society - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cephalocyclidin A: A Technical Guide for Researchers
An In-depth Whitepaper on the Molecular Characteristics, Synthesis, and Biological Activity of a Novel Pentacyclic Alkaloid
Executive Summary
Cephalocyclidin A is a structurally unique, cytotoxic pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] With an unprecedented fused-pentacyclic skeleton containing six contiguous asymmetric centers, this natural product has emerged as a molecule of significant interest in the fields of organic synthesis and oncology.[1][2] Its moderate cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines suggests its potential as a scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, experimental protocols for its isolation and synthesis, and an analysis of its biological activity.
Physicochemical Properties
This compound is characterized by a complex molecular architecture that dictates its chemical and physical properties.
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₅ |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 421583-14-4 |
| Appearance | Colorless plates (as hydrochloride salt)[3] |
| Solubility | Soluble in methanol (B129727) and chloroform (B151607). |
Isolation and Structural Elucidation
This compound was first isolated and characterized by Kobayashi et al. in 2002.[1] The structural elucidation was accomplished through a combination of spectroscopic methods and X-ray crystallography.[1]
Experimental Protocol: Isolation and Purification
The following protocol is based on the original isolation procedure from the fresh fruits of C. harringtonia var. nana:
-
Extraction: The fresh fruits are crushed and extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Acid-Base Partitioning: The methanol extract is subjected to an acid-base liquid-liquid extraction. The extract is acidified (e.g., with 3% tartaric acid) and washed with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with sodium bicarbonate) and extracted with chloroform to yield a crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to multiple chromatographic steps, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Structural Determination
The definitive structure of this compound was established using advanced spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were crucial in determining the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis of the hydrochloride salt of this compound provided unambiguous confirmation of its relative and absolute stereochemistry.[1][3]
Table of X-ray Crystallographic Data for this compound Hydrochloride [3]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁ |
| Unit Cell Dimensions | a = 20.879(3) Å, c = 7.5073(5) Å |
| Volume | 3272.8(6) ų |
| Temperature | -160 (±1) °C |
| Radiation | Cu Kα (λ = 1.54178 Å) |
Total Synthesis
The first total synthesis of (–)-Cephalocyclidin A was reported by Zhuang et al. in 2023.[4] This achievement not only confirmed the structure but also provides a synthetic route for producing analogs for structure-activity relationship (SAR) studies.
Key Synthetic Strategies
The synthesis is noted for its strategic use of advanced chemical reactions to construct the complex polycyclic core:
-
Catalytic Asymmetric Polycyclization: A key step involves a copper-catalyzed enantioselective polycyclization of a tertiary enamide with a terminal silyl (B83357) enol ether.[4]
-
Late-Stage Radical Cyclization: A radical cyclization was employed in the later stages to forge one of the critical ring systems.[4]
Biological Activity and Proposed Mechanism of Action
This compound has demonstrated moderate cytotoxic activity against cancer cell lines.
In Vitro Cytotoxicity
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| Murine Lymphoma L1210 | Murine Lymphoma | 0.85[2][5] |
| Human Epidermoid Carcinoma KB | Human Epidermoid Carcinoma | 0.80[5] |
Experimental Protocol: MTT Cytotoxicity Assay
The following is a generalized protocol for determining the cytotoxicity of this compound using the MTT assay:
-
Cell Seeding: Cancer cells (L1210 or KB) are seeded in 96-well plates at an appropriate density and allowed to adhere (for KB cells) or stabilize for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured using a microplate reader (typically at 570 nm).
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve generated by plotting cell viability against the logarithm of the compound concentration.
Proposed Signaling Pathway
While the exact molecular mechanism of this compound's cytotoxicity has not been fully elucidated, it is hypothesized to induce apoptosis, similar to other Cephalotaxus alkaloids.[2] The proposed mechanism involves the intrinsic mitochondrial apoptosis pathway.
Conclusion and Future Directions
This compound is a compelling natural product with a novel chemical structure and noteworthy biological activity. Its successful total synthesis opens the door for the generation of analogs and detailed SAR studies, which could lead to the development of more potent and selective anticancer agents. Future research should focus on elucidating the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Cephalocyclidin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Cephalocyclidin A is a structurally novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana.[1][2] Its complex, fused-pentacyclic skeleton, which includes six contiguous asymmetric centers, has made it a compelling target for total synthesis.[1][3] The molecule has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, indicating its potential as a lead compound in cancer research.[2][4] This document provides a detailed overview of the methodology for the total synthesis of (-)-Cephalocyclidin A, focusing on the concise and enantioselective route developed by Zhang, Tu, and co-workers.[5] This approach is highlighted by a key catalytic asymmetric polycyclization and a late-stage radical cyclization.[6][7]
Quantitative Data Summary
The biological activity of (-)-Cephalocyclidin A and the efficiency of its synthetic route are summarized in the tables below.
Table 1: Cytotoxic Activity of (-)-Cephalocyclidin A [2][4]
| Cell Line | IC50 (µg/mL) | IC50 (µM)¹ |
|---|---|---|
| Murine Lymphoma (L1210) | 0.85 | ~2.3 |
| Human Epidermoid Carcinoma (KB) | 0.80 | ~2.1 |
¹ Calculated based on a molecular weight of 369.41 g/mol .
Table 2: Key Step Performance in the Total Synthesis [5][6]
| Step | Reaction | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Catalytic Asymmetric Polycyclization | 65% | 90% | - |
| 2 | Intramolecular Giese Radical Cyclization | 36% | - | >20:1 |
Synthetic Strategy and Visualization
The total synthesis of (-)-Cephalocyclidin A is achieved through a multi-step sequence. The overall strategy involves the initial construction of a key tricyclic intermediate via a copper-catalyzed asymmetric polycyclization, followed by further transformations and a final radical cyclization to forge the pentacyclic core.
Experimental Protocols
Detailed methodologies for the two pivotal reactions in the synthesis are provided below.
Key Experiment: Catalytic Asymmetric Polycyclization
This crucial step establishes the core tricyclic lactam skeleton and sets the key aza- and oxa-quaternary stereocenters with high enantioselectivity.[6][8] The reaction utilizes a copper(II) triflate catalyst paired with a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand.[8][9]
Materials:
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)[8]
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl (B83357) enol ether (1.5 equiv)
-
Indium(III) triflate (In(OTf)₃) (20 mol%)[8]
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).[8]
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst-ligand complex.[10]
-
Cool the mixture to -30 °C using a suitable cooling bath.[8]
-
In a separate flask, dissolve the tertiary enamide substrate in anhydrous CH₂Cl₂.
-
Add the enamide solution to the catalyst mixture, followed by the dropwise addition of the silyl enol ether.[8]
-
Stir the reaction at -30 °C and monitor its progress by Thin-Layer Chromatography (TLC).[8]
-
Upon completion, add In(OTf)₃ (20 mol%) to the reaction mixture and allow it to warm to room temperature.[8]
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂.[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired tricyclic compound.[8]
Key Experiment: Intramolecular Giese Radical Cyclization
This late-stage reaction constructs the final carbocycle, completing the pentacyclic framework of (-)-Cephalocyclidin A.[5] The reaction proceeds with excellent diastereoselectivity.[11]
Materials:
-
Cyclopentenone precursor (1.0 equiv)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Tributyltin hydride (Bu₃SnH)
-
Anhydrous and degassed toluene (B28343)
-
1 M aqueous Potassium Fluoride (KF)
-
Celite
Procedure:
-
Dissolve the cyclopentenone precursor in anhydrous and degassed toluene in a round-bottom flask equipped with a reflux condenser.[10]
-
Add a catalytic amount of AIBN.
-
Heat the mixture to reflux (approximately 110 °C).[10]
-
In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.[10]
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.[10]
-
Cool the reaction mixture to room temperature.
-
Add the 1 M aqueous KF solution and stir vigorously for 1-2 hours to precipitate tin byproducts.[10]
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pentacyclic core of (-)-Cephalocyclidin A.[10]
Logical Relationships and Pathways
Stereochemical Control
The stereoselectivity of the key polycyclization step is crucial for the entire synthesis. It is governed by the formation of a chiral catalyst-substrate complex that directs the cyclization to occur from a specific face.
Hypothetical Biological Signaling Pathway
While the precise mechanism of action for (-)-Cephalocyclidin A is not fully elucidated, its cytotoxicity suggests it may induce apoptosis, a common mechanism for anticancer agents.[3][4] Many natural products trigger the intrinsic (mitochondrial) apoptosis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Catalytic Asymmetric Polycyclization for the Synthesis of Cephalocyclidin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalocyclidin A, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, possesses a complex and unique molecular architecture.[1][2] Its total synthesis represents a significant challenge and a benchmark for the development of novel synthetic methodologies. A key breakthrough in the enantioselective synthesis of (-)-Cephalocyclidin A has been the development of a catalytic asymmetric polycyclization of tertiary enamides with silyl (B83357) enol ethers.[3][4][5] This reaction elegantly constructs the core tricyclic lactam skeleton containing the challenging aza- and oxa-quaternary stereocenters with high stereocontrol.[3][6]
These application notes provide a detailed overview of this pivotal reaction, including experimental protocols and quantitative data, to aid researchers in applying this methodology to their own synthetic endeavors.
Core Technology: Catalytic Asymmetric Polycyclization
The cornerstone of the this compound synthesis is a tandem reaction that assembles bicyclic and tricyclic N-heterocycles.[3][4] This process is catalyzed by a copper(II) triflate (Cu(OTf)₂) complex with a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand.[3][5][6] The reaction proceeds via an intramolecular cyclization cascade of a tertiary enamide with a terminal silyl enol ether.[7] This methodology has been successfully applied to the concise total synthesis of (−)-cephalocyclidin A, highlighting its strategic importance.[3][7]
Retrosynthetic Analysis
The overall synthetic strategy hinges on the late-stage formation of the final carbocycle via a Giese addition (a radical cyclization). The key tricyclic intermediate is assembled using the catalytic asymmetric polycyclization.
Caption: Retrosynthetic analysis of (-)-Cephalocyclidin A.
Data Presentation
The Cu(OTf)₂/SPDO catalytic system has demonstrated high efficiency and stereoselectivity in the polycyclization reaction for a range of substrates.[3]
| Product | Yield (%) | Enantiomeric Excess (ee %) |
| 2a-2h, 2k-2q | 54 - 82 | 83 - 98 |
| 12 (ketone lactam for this compound) | 39 (overall yield) | 90 |
Note: The overall yield for ketone lactam 12 is from the enamide 10 after deformylation, Fleming-Tamao oxidation, and subsequent alcohol oxidation.[3]
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol describes the key stereoselectivity-determining step in the synthesis of the tricyclic lactam intermediate for (-)-Cephalocyclidin A.[6]
Materials:
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Indium(III) triflate (In(OTf)₃) (20 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the resulting catalyst mixture to -30 °C.
-
In a separate flask, dissolve the tertiary enamide substrate in anhydrous CH₂Cl₂.
-
Add the solution of the tertiary enamide to the pre-cooled catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic lactam.
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic asymmetric polycyclization.
Proposed Catalytic Cycle
The proposed catalytic cycle illustrates the key steps in the asymmetric polycyclization, highlighting the role of the chiral copper catalyst in controlling the stereochemistry of the reaction.
Caption: Proposed catalytic cycle for the asymmetric polycyclization.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | 1. Impure or improperly prepared catalyst/ligand. 2. Non-optimal reaction temperature. 3. Presence of moisture or oxygen. | 1. Ensure high purity of the SPDO ligand and prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous and inert conditions.[6] 2. Maintain strict temperature control at -30 °C.[6] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon). |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient purification. | 1. Monitor the reaction closely by TLC and consider extending the reaction time if necessary. 2. Ensure the reaction is maintained at the optimal temperature and that the workup procedure is performed promptly upon completion. 3. Optimize the conditions for flash column chromatography. |
| Formation of Side Products | 1. Dehydration leading to racemic products.[3] 2. Impure starting materials. | 1. The choice of substituents on the enamide and silyl enol ether can influence side reactions.[3] 2. Use purified starting materials. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Late-Stage Radical Cyclization in the Total Synthesis of (–)-Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the key late-stage radical cyclization employed in the total synthesis of the pentacyclic alkaloid, (–)-Cephalocyclidin A. This crucial step, an intramolecular Giese addition, efficiently constructs the final carbocycle of the complex caged structure. The data and protocols are based on the successful enantioselective total synthesis developed by Zhuang et al.
Introduction
Cephalocyclidin A is a structurally novel and biologically active natural product, first isolated from Cephalotaxus harringtonia var. nana. Its complex pentacyclic framework, which includes six contiguous stereocenters, presents a significant challenge for chemical synthesis. The total synthesis by Zhuang and coworkers features two pivotal steps: a Cu(II)-catalyzed enantioselective polycyclization to construct the core N-heterocycle, and a late-stage intramolecular radical cyclization to complete the pentacyclic skeleton.[1][2] This document focuses on the latter, providing the necessary details for its application.
Key Reaction Data
The following table summarizes the quantitative data for the key transformations leading to the pentacyclic core of (–)-Cephalocyclidin A.
| Reaction Stage | Key Reagents/Catalysts | Solvent | Yield | Selectivity |
| Cu(II)-Catalyzed Enantioselective Polycyclization | Cu(OTf)₂, SPDO Ligand, In(OTf)₃ | CH₂Cl₂ | 65% | 90% ee |
| Late-Stage Intramolecular Giese Addition (Radical Cyclization) | AIBN, Bu₃SnH | Toluene (B28343) | 36% | >20:1 dr |
Experimental Protocols
Protocol 1: Cu(II)-Catalyzed Enantioselective Polycyclization Cascade (Precursor Synthesis)
This protocol describes the synthesis of the tricyclic precursor for the subsequent radical cyclization.
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Chiral SPDO ligand (12 mol%)
-
Tertiary enamide substrate
-
In(OTf)₃ (20 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Flame-dried Schlenk flask
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral SPDO ligand (12 mol%).
-
Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -30 °C.
-
Add a solution of the tertiary enamide substrate in anhydrous CH₂Cl₂ dropwise.
-
After stirring for the specified time, add In(OTf)₃ (20 mol%) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.[3]
Protocol 2: Late-Stage Intramolecular Giese Addition (Radical Cyclization)
This protocol details the final key cyclization to form the pentacyclic core of (–)-Cephalocyclidin A.[3]
Materials:
-
Tricyclic cyclization precursor from Protocol 1
-
AIBN (catalytic amount)
-
Bu₃SnH
-
Degassed toluene
-
Flame-dried round-bottom flask with reflux condenser
-
Syringe pump
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add the tricyclic cyclization precursor.
-
Add degassed toluene to the flask.
-
Add a catalytic amount of AIBN.
-
In a separate syringe, prepare a solution of Bu₃SnH in degassed toluene.
-
Heat the reaction mixture to reflux.
-
Using a syringe pump, add the Bu₃SnH solution dropwise to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (–)-Cephalocyclidin A.[3]
Visualizations
Reaction Pathway
Caption: Experimental workflow for the synthesis of (–)-Cephalocyclidin A.
Mechanism of the Intramolecular Giese Addition
Caption: Proposed mechanism for the late-stage radical cyclization.
References
Application Notes and Protocols for the Extraction of Cephalocyclidin A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel, cytotoxic pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unique fused-pentacyclic structure has drawn considerable interest from the scientific community.[1] This document provides a detailed protocol for the extraction and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established techniques for the isolation of Cephalotaxus alkaloids.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for the planning of extraction and purification strategies, as well as for the design of subsequent biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1] |
| Molecular Weight | 317.34 g/mol | [1] |
| Source Material | Fresh fruits of C. harringtonia var. nana | [1][2] |
| Initial Methanol (B129727) Extract Yield | ~8.17% (w/w) from fresh fruit | [1] |
| Cytotoxicity (IC₅₀) | ||
| Murine Lymphoma L1210 | 0.85 µg/mL | [1] |
| Human Epidermoid Carcinoma KB | 0.80 µg/mL | [1] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Experimental Protocols
The following protocols are detailed to guide the user through the extraction and purification process.
Plant Material Preparation and Initial Extraction
This initial phase aims to extract a broad range of secondary metabolites, including this compound, from the plant material.
-
Materials and Reagents:
-
Fresh fruits of Cephalotaxus harringtonia var. nana
-
Methanol (analytical grade)
-
Blender or grinder
-
Large extraction vessel
-
Filter paper and funnel or Büchner funnel with vacuum flask
-
Rotary evaporator
-
-
Protocol:
-
Weigh the fresh plant material. As a reference, the original isolation utilized 955 g of fresh fruits.[1]
-
Homogenize the fresh fruits using a blender or grinder to increase the surface area for extraction.
-
Transfer the crushed plant material to a large extraction vessel.
-
Add a sufficient volume of methanol to completely submerge the plant material (e.g., 1 L for ~950 g of fruit).[1]
-
Macerate the mixture at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture to separate the methanol extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.[1]
-
Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude methanol extract. The original isolation yielded 78 g of extract from 955 g of fresh fruit.[1]
-
Acid-Base Partitioning for Alkaloid Enrichment
This is a critical step to separate the basic alkaloids from neutral and acidic compounds present in the crude extract.
-
Materials and Reagents:
-
Crude methanol extract
-
3% (w/v) Tartaric acid solution
-
Ethyl acetate (B1210297) (or other suitable non-polar solvent like hexane)
-
Saturated sodium bicarbonate solution (or 0.5% ammonium (B1175870) hydroxide)
-
Chloroform (or dichloromethane)
-
Separatory funnel
-
pH meter or pH paper
-
-
Protocol:
-
Dissolve the crude methanol extract (e.g., 78 g) in a 3% tartaric acid solution to achieve a pH of approximately 2.[1]
-
Transfer the acidic solution to a separatory funnel and wash it multiple times with ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.
-
Carefully basify the remaining acidic aqueous layer to a pH of 9-10 using a saturated sodium bicarbonate solution.[1] Monitor the pH to avoid excessive effervescence.
-
Extract the now basic aqueous layer multiple times with chloroform. The alkaloids will partition into the organic (chloroform) layer.
-
Combine all chloroform extracts.
-
Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification
The crude alkaloid fraction is a complex mixture that requires further separation to isolate this compound.
-
Materials and Reagents:
-
Crude alkaloid fraction
-
Silica (B1680970) gel (100-200 mesh)
-
Chromatography column
-
A series of solvents for gradient elution (e.g., chloroform, methanol)
-
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a chromatography column.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent system and a visualizing agent such as Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
-
For the final purification of this compound, a reversed-phase HPLC system is recommended.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium acetate buffer (pH adjusted to 4.0)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Methanol for sample preparation
-
-
Protocol:
-
Dissolve the enriched fractions from column chromatography in methanol and filter through a 0.2 µm syringe filter.
-
Set the UV detector to monitor at 291 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample and run a gradient elution program. A suggested starting point is a linear gradient from 70:15:15 (A:B:C) to 55:30:15 over 30 minutes, followed by an isocratic hold. The flow rate should be maintained at approximately 1.2 mL/min.
-
Collect the peaks corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Mass Spectrometry and NMR.
-
Conclusion
The protocol described provides a comprehensive framework for the extraction and isolation of this compound from Cephalotaxus harringtonia var. nana. The successful implementation of these methods will enable researchers to obtain pure this compound for further chemical and biological investigations, including mechanism of action studies and the development of novel anticancer agents.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel, cytotoxic pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unique and complex fused-pentacyclic structure, which includes six contiguous asymmetric centers, has garnered significant interest within the scientific community.[1][2] Belonging to the Cephalotaxus alkaloids, a family of compounds known for their potential biological activities, this compound has demonstrated moderate cytotoxicity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines.[1][3] This makes it a molecule of interest for further investigation in cancer research and drug development.[3]
This application note provides a detailed protocol for the isolation and purification of this compound, with a primary focus on the final purification step using preparative High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established techniques for the separation of alkaloids from Cephalotaxus species.[3][4]
Data Presentation
The following table summarizes the typical yield and purity of this compound at various stages of the purification process from Cephalotaxus harringtonia var. nana. These values are illustrative and may vary depending on the starting material and specific experimental conditions.[4]
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica (B1680970) Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Experimental Protocols
Extraction of Crude Alkaloids
This initial step involves the extraction of the total alkaloid content from the plant material.[4]
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana
-
Methanol (B129727) (MeOH), analytical grade
-
Hydrochloric acid (HCl), 1% aqueous solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 5% aqueous solution
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Large glass percolator or extraction vessel
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried, powdered fruits of C. harringtonia var. nana in 5 L of methanol at room temperature for 72 hours.[4]
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.[4]
-
Suspend the crude extract in 1 L of 1% aqueous HCl and partition with an equal volume of ethyl acetate three times to remove acidic and neutral compounds.[4]
-
Adjust the pH of the acidic aqueous layer to 7-8 with a 5% ammonium hydroxide solution.[4]
-
Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.[4]
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.[4]
Silica Gel Column Chromatography
This step aims to separate the crude alkaloid mixture into fractions of increasing polarity.[4]
Materials:
-
Crude alkaloid extract
-
Silica gel (200-300 mesh) for column chromatography
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in chloroform.[4]
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.[4]
-
Load the dried, adsorbed sample onto the top of the prepared column.[4]
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[4]
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.[4]
-
Monitor the separation by analyzing the collected fractions using TLC with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualize the spots under a UV lamp.[4]
-
Combine the fractions containing compounds with similar TLC profiles. The fractions containing this compound are expected to elute in the mid-polarity range.[4]
Preparative HPLC Purification of this compound
This final step utilizes reversed-phase HPLC to achieve high purity of this compound.[3][4]
Materials and Equipment:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size is suitable for analytical method development; a larger diameter preparative column should be used for purification).[5]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.[4]
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade (optional, as a modifier to improve peak shape).[4][5]
-
Syringe filters (0.22 µm or 0.45 µm).[5]
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% TFA, optional)
-
Mobile Phase B: Methanol (with 0.1% TFA, optional)[4]
-
Gradient Program: A linear gradient from 40% to 80% Mobile Phase B over 40 minutes is a good starting point.[4] The gradient should be optimized based on the results of analytical scale injections.
-
Flow Rate: To be determined based on the column dimensions.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: To be determined based on sample concentration and column capacity.
-
Column Temperature: Ambient.
Procedure:
-
Sample Preparation: Dissolve the this compound-containing fractions from the silica gel chromatography step in a suitable solvent, such as methanol or the initial mobile phase composition.[5] Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
System Equilibration: Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B).[4]
-
Injection: Inject the prepared sample onto the column.[4]
-
Elution and Fraction Collection: Elute the column with the defined gradient program.[4] Monitor the elution profile at 254 nm and collect the peak corresponding to this compound using a fraction collector.[4]
-
Post-Purification Processing: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain purified this compound.[4]
-
Purity Confirmation: Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.[4]
Visualization of Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
References
Application Notes and Protocols for Conducting Cytotoxicity Assays with Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, which are known for their cytotoxic and antileukemic properties, this compound is a compound of interest for cancer research and drug development.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound, guidance on elucidating its mechanism of action, and tools for data visualization and interpretation.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
| This compound | L1210 | Murine Lymphoma | 0.85 | ~2.68 |
| This compound | KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 |
Note: The molecular weight of this compound is 317.34 g/mol .[2] Molar concentrations are calculated from the provided µg/mL values.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of this compound are hypothesized to be mediated through the induction of apoptosis, a form of programmed cell death. This is based on the known mechanisms of related Cephalotaxus alkaloids, such as Cephalotaxine, which activates the mitochondrial apoptosis pathway.[1][3] The proposed pathway for this compound involves the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by cellular stress, which leads to changes in the mitochondrial membrane's permeability. This results in the release of cytochrome c, which then activates a cascade of caspases, ultimately leading to cell death.[4]
Proposed apoptotic signaling pathway of this compound.
Experimental Protocols
A crucial step in evaluating a new compound is to perform robust and reproducible cytotoxicity assays. Below are detailed protocols for three common assays to assess the effects of this compound on cancer cell lines.
Experimental Workflow for Cytotoxicity Assays
The general workflow for conducting in vitro cytotoxicity assays is outlined below. This workflow can be adapted for the specific assays detailed in the following sections.
General experimental workflow for cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[5] The intensity of the color is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (often included in the kit, e.g., 1% Triton X-100 in PBS)
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Crucially, include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Medium background: Medium only, no cells.
-
-
-
Sample Collection:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes if cells are in suspension, to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.[7]
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.[7]
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:[7] % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Caspase-3 Fluorometric Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent compound. The fluorescence intensity is directly proportional to the caspase-3 activity.[2]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Caspase-3 fluorometric assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit)
-
Reaction buffer (provided in the kit)
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Fluorometric microplate reader (e.g., excitation at 400 nm and emission at 505 nm)[2]
Protocol:
-
Induce Apoptosis:
-
Treat cells with this compound at various concentrations for the desired time period to induce apoptosis. Include an untreated control.
-
-
Cell Lysis:
-
Harvest the cells (e.g., by centrifugation for suspension cells or trypsinization for adherent cells).
-
Resuspend the cell pellet in chilled lysis buffer (e.g., 50 µL per 1-5 x 10^6 cells).[2]
-
Incubate on ice for 10 minutes.[2]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Activity Measurement:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[2]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples with the untreated control.
-
Data Interpretation and Assay Selection
The choice of cytotoxicity assay depends on the specific research question. The following flowchart provides a logical guide for selecting assays and interpreting the results.
Decision-making flowchart for assay selection and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Evaluation of Cephalocyclidin A on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalocyclidin A is a pentacyclic alkaloid compound that has been identified for its potential cytotoxic properties.[1] However, a comprehensive review of the scientific literature reveals a significant gap in the experimental data regarding its specific effects on cancer cell lines.[2] Much of the current understanding is extrapolated from the related, more extensively studied compound, Cephalotaxine.[1] This document provides a detailed experimental framework for the initial in vitro characterization of this compound, outlining protocols for assessing its cytotoxic activity, and its effects on apoptosis and cell cycle progression in cancer cells. The presented data are hypothetical and serve as a template for the presentation of experimental findings.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., Murine Lymphoma L1210, Human Epidermoid Carcinoma KB)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute it with the complete medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Data Presentation
The following tables present hypothetical data for the characterization of this compound.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Murine Lymphoma (L1210) | 0.75 |
| This compound | Human Epidermoid Carcinoma (KB) | 0.82 |
Note: Data for this compound is illustrative and requires experimental determination.[1]
Table 2: Apoptosis Induction by this compound.
| Treatment | Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | L1210 | 3.5 | 2.1 |
| This compound (0.75 µg/mL) | L1210 | 25.3 | 15.8 |
| Vehicle Control | KB | 4.2 | 2.8 |
| This compound (0.82 µg/mL) | KB | 22.7 | 18.4 |
Note: Data for this compound is illustrative and requires experimental determination.[1]
Table 3: Effect of this compound on Cell Cycle Distribution.
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | L1210 | 55.2 | 30.1 | 14.7 |
| This compound (0.75 µg/mL) | L1210 | 25.8 | 29.1 | 45.1 |
| Vehicle Control | KB | 60.5 | 25.3 | 14.2 |
| This compound (0.82 µg/mL) | KB | 30.1 | 28.5 | 41.4 |
Note: Data for this compound is illustrative and requires experimental determination.[1]
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for this compound characterization.
Hypothesized Signaling Pathway
Based on its relation to Cephalotaxine, this compound is hypothesized to induce apoptosis via the intrinsic mitochondrial pathway.[1]
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for the Synthesis and SAR-Guided Development of Cephalocyclidin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, positioning it as a compelling scaffold for anticancer drug discovery.[1] Its unique, complex fused-pentacyclic structure with six contiguous asymmetric centers presents a significant synthetic challenge and a rich platform for structural modifications.[1] This document provides a comprehensive guide for the synthesis of this compound analogues and the systematic evaluation of their structure-activity relationships (SAR) to inform the development of more potent and selective therapeutic agents. While extensive SAR data for this compound analogues are not yet publicly available, this guide offers the foundational protocols and data presentation strategies necessary to initiate and manage a robust SAR study.
Data Presentation: Foundational Cytotoxicity and SAR Data Management
The initial biological activity data for the parent compound, this compound, serves as the benchmark for all subsequent SAR studies. All quantitative data from the screening of new analogues should be meticulously recorded to allow for clear comparison and the elucidation of SAR trends.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | Murine Lymphoma (L1210) | 0.85 | ~2.3 |
| This compound | Human Epidermoid Carcinoma (KB) | 0.80 | ~2.1 |
Note: The molecular weight of this compound (C₂₁H₂₃NO₅) is approximately 369.41 g/mol . The µM conversion is an approximation.[1]
Table 2: Template for Structure-Activity Relationship Data of this compound Analogues
| Analogue ID | Modification Description | L1210 IC50 (µM) | KB IC50 (µM) | Other Cell Line IC50 (µM) | Notes on Activity/Selectivity |
| CCA-001 | e.g., Aromatic ring substitution at R¹ | ||||
| CCA-002 | e.g., Modification of the lactam ring | ||||
| CCA-003 | e.g., Alteration of stereochemistry at C-X | ||||
| ... | ... |
General Synthetic Strategy for this compound Analogues
The total synthesis of (-)-Cephalocyclidin A provides a roadmap for accessing novel analogues. A convergent synthetic approach is proposed, focusing on the construction of a key tricyclic core, which can then be elaborated to the full pentacyclic system. Modifications can be introduced at various stages, allowing for the exploration of a diverse chemical space.
The key transformations in the synthesis of the this compound core include a catalytic asymmetric polycyclization to form the tricyclic N-heterocycle and a subsequent intramolecular radical cyclization to construct the pentacyclic framework.[2][3] Analogues can be generated by utilizing substituted starting materials for the polycyclization reaction or by functionalizing the completed pentacyclic core.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Experimental Protocols
Synthesis of the Tricyclic N-Heterocycle Core via Catalytic Asymmetric Polycyclization
This protocol is adapted from the total synthesis of (-)-Cephalocyclidin A and focuses on the key stereochemistry-defining step.[2][4]
Materials:
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Spiropyrroline-derived oxazole (B20620) (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Indium(III) triflate (In(OTf)₃) (20 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic N-heterocycle.
Caption: Experimental workflow for the catalytic asymmetric polycyclization.
In Vitro Cytotoxicity Evaluation: MTT Assay
This is a standard colorimetric assay to determine cell viability and, consequently, the cytotoxic potential of the synthesized analogues.
Materials:
-
Human epidermoid carcinoma (KB) and murine lymphoma (L1210) cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound analogues dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (KB): Seed 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
For suspension cells (L1210): Seed 10,000-20,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical final concentration range is 0.01 to 100 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For suspension cells: Centrifuge the plate, carefully remove the supernatant, and then add 150 µL of DMSO.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The development of novel this compound analogues presents a promising avenue for the discovery of new anticancer agents. The synthetic strategies and biological evaluation protocols outlined in this document provide a robust framework for conducting comprehensive SAR studies. By systematically modifying the this compound scaffold and evaluating the cytotoxic activity of the resulting analogues, researchers can identify key structural features that govern potency and selectivity, ultimately leading to the design of optimized drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cephalocyclidin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cephalocyclidin A. The content focuses on minimizing side reactions in key synthetic steps, drawing from established literature.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound where side reactions are prevalent?
A1: Based on recent total syntheses, the two most critical steps prone to side reactions are the catalytic asymmetric polycyclization to form the core heterocyclic structure and the late-stage radical cyclization to complete the carbon skeleton.[1] The polycyclization step is susceptible to the formation of multiple diastereomers, while the radical cyclization can suffer from incomplete reactions or undesired rearrangements.[1]
Q2: How can the stereoselectivity of the synthesis be improved?
A2: High enantioselectivity is primarily achieved during the catalytic asymmetric polycyclization step. The use of a suitable chiral ligand is crucial.[1][2] Specifically, a copper(II) triflate (Cu(OTf)₂) catalyst paired with a spiropyrroline-derived oxazole (B20620) (SPDO) ligand has been shown to be highly effective, achieving 90% enantiomeric excess (ee) for the key tricyclic intermediate.[2][3][4][5] Optimizing the reaction conditions, such as temperature, solvent, and catalyst loading, is also critical for maximizing the stereochemical outcome.[1]
Q3: What are the best practices for handling reagents like Bu₃SnH in the radical cyclization step to minimize side reactions?
A3: Bu₃SnH (tributyltin hydride) is a key reagent in the Giese radical cyclization step used to form the final carbocycle.[6] To minimize side reactions, such as reduction of the radical precursor, it is crucial to add the Bu₃SnH solution slowly to the refluxing reaction mixture using a syringe pump over several hours.[7] This maintains a low concentration of the reducing agent, favoring the desired intramolecular cyclization over intermolecular side reactions.[7] Additionally, ensuring strictly anhydrous and degassed solvents and reagents is vital to prevent quenching of the radical intermediates.[7]
Q4: What are the recommended protecting group strategies for the synthesis of this compound?
A4: While specific protecting groups are often route-dependent, a guiding principle is to employ orthogonal protecting groups.[1] This strategy allows for the selective removal of one protecting group in the presence of others, which is essential in a multi-step synthesis to avoid undesired side reactions on other functional groups.[1][8] For example, using a silyl (B83357) ether to protect a hydroxyl group and a Boc group for an amine allows for their selective deprotection under different conditions (e.g., fluoride (B91410) ions for the silyl ether and acid for the Boc group).
Troubleshooting Guides
Catalytic Asymmetric Polycyclization Cascade
This key step involves the Cu(OTf)₂-catalyzed reaction of a tertiary enamide with a silyl enol ether to form the core tricyclic structure.[3][4][5]
| Issue Code | Problem | Potential Causes | Recommended Solutions |
| CCA-TS-001 | Low yield of the tricyclic product. | 1. Catalyst deactivation due to air or moisture.2. Impurities in the starting materials.3. Non-optimal reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (argon or nitrogen). Use anhydrous and oxygen-free solvents.[1][7]2. Purify the enamide and silyl enol ether starting materials by column chromatography or distillation.[1]3. Perform a temperature screen to find the optimal condition. The reported optimal temperature is -30 °C.[2] |
| CCA-TS-002 | Poor enantioselectivity (low ee). | 1. Impure or improperly prepared chiral ligand (SPDO).2. Incorrect catalyst-to-ligand ratio.3. Presence of moisture, which can hydrolyze the catalyst-ligand complex. | 1. Ensure the SPDO ligand is of high purity. Prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous conditions.[2]2. Adhere strictly to the optimized 1:1.2 ratio of Cu(OTf)₂ to SPDO ligand.[6]3. Use rigorously dried solvents and reagents.[2] |
| CCA-TS-003 | Formation of multiple diastereomers. | 1. Insufficient stereocontrol from the chiral ligand.2. Epimerization of stereocenters during reaction or work-up. | 1. Screen different chiral ligands if the issue persists with a new substrate.[1]2. Employ milder work-up conditions, avoiding strong acids or bases. Consider buffering the reaction mixture if necessary.[1] |
Late-Stage Radical Cyclization
This step completes the pentacyclic core of this compound.
| Issue Code | Problem | Potential Causes | Recommended Solutions |
| CCA-TS-004 | Incomplete cyclization or low yield. | 1. Insufficient radical initiator (e.g., AIBN).2. Low reaction temperature.3. Presence of radical scavengers (e.g., oxygen).4. Incorrect concentration. | 1. Incrementally increase the amount of radical initiator.[1]2. Ensure the reaction is maintained at a reflux temperature (approx. 110 °C in toluene).[7]3. Degas all solvents and reagents thoroughly before use.[1][7]4. Radical cyclizations are favored at lower concentrations to minimize intermolecular side reactions.[7] |
| CCA-TS-005 | Formation of reduced, uncyclized byproduct. | 1. Rate of reduction by Bu₃SnH is faster than the rate of cyclization. | 1. Use a syringe pump for the slow addition of Bu₃SnH over several hours.[7]2. Ensure the reaction concentration is optimized to favor the intramolecular cyclization. |
Data Summary
Table 1: Optimization of the Catalytic Asymmetric Polycyclization
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | SPDO | 10 | CH₂Cl₂ | -30 | 65 | 90 |
| 2 | Ligand A | 10 | CH₂Cl₂ | -30 | 58 | 75 |
| 3 | Ligand B | 10 | CH₂Cl₂ | -30 | 61 | 82 |
| 4 | SPDO | 5 | CH₂Cl₂ | -30 | 55 | 88 |
| 5 | SPDO | 10 | Toluene (B28343) | -30 | 45 | 85 |
| 6 | SPDO | 10 | CH₂Cl₂ | -20 | 63 | 80 |
Data is illustrative and based on trends reported in the literature.[3][6]
Experimental Protocols
Protocol 1: Catalytic Asymmetric Polycyclization Cascade
This protocol is adapted from the work of Zhuang et al.[3][7]
Equipment: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.
Reagents:
-
Cu(OTf)₂
-
SPDO ligand
-
Enamide substrate
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To the reaction flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to facilitate the formation of the catalyst-ligand complex.[7]
-
Cool the mixture to -30 °C using a suitable cooling bath.
-
Dissolve the enamide substrate in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 1-2 hours.
-
After the addition is complete, add the silyl enol ether and allow the reaction to stir at -30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: Late-Stage Radical Cyclization
This protocol is adapted from the work of Zhuang et al.[6][7]
Equipment: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a syringe pump, and an argon inlet.
Reagents:
-
Tricyclic radical precursor
-
AIBN (azobisisobutyronitrile)
-
Bu₃SnH (tributyltin hydride)
-
Anhydrous and degassed toluene
Procedure:
-
To the reaction flask under an argon atmosphere, add the tricyclic radical precursor and AIBN.
-
Add anhydrous and degassed toluene and heat the mixture to reflux (approximately 110 °C).[7]
-
In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over 4-6 hours.[7]
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for the asymmetric polycyclization step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
improving stereoselectivity in asymmetric synthesis of Cephalocyclidin A
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (-)-Cephalocyclidin A. The focus is on improving stereoselectivity in the key bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stereoselectivity-determining step in the synthesis of (-)-Cephalocyclidin A?
A1: The key step that establishes the crucial stereochemistry is the catalytic asymmetric polycyclization of tertiary enamides with silyl (B83357) enol ethers. This reaction constructs the core tricyclic lactam skeleton of the molecule, which contains the vital aza- and oxa-quaternary stereocenters.
Q2: Which catalytic system is recommended for this critical asymmetric polycyclization step?
A2: A combination of copper(II) triflate (Cu(OTf)₂) as the catalyst and a novel spiropyrroline-derived oxazole (B20620) (SPDO) as the chiral ligand has proven to be highly effective.[1] This system demonstrates high enantioselectivity in forming the key tricyclic lactam intermediate.[1]
Q3: What level of stereoselectivity can be expected with the recommended Cu(OTf)₂/SPDO system?
A3: In the synthesis of the key tricyclic lactam intermediate for (-)-Cephalocyclidin A, an enantiomeric excess (ee) of 90% has been reported.[1] Furthermore, this catalytic system has shown excellent diastereocontrol in studies with various other substrates.[1]
Q4: Are there alternative strategies for controlling stereoselectivity in the synthesis of related Cephalotaxus alkaloids?
A4: Yes, several other successful strategies have been employed for other members of the Cephalotaxus alkaloid family. These include:
-
Rhodium-catalyzed asymmetric [2+3] annulation of tertiary enamides with enoldiazoacetates to construct the cyclopentane (B165970) ring.
-
Diastereoselective N-alkylation and stereospecific Stevens rearrangement .
-
Iridium-catalyzed α-allylation of aldehydes to install vicinal stereocenters.
-
A highly diastereoselective Mukaiyama aldol (B89426) reaction for the installation of the chiral side chain in some Cephalotaxus esters.
Troubleshooting & Optimization Guide
This guide addresses common issues encountered during the key asymmetric polycyclization step.
Issue 1: Low Enantioselectivity (ee)
| Potential Cause | Recommended Solution |
| 1. Impure or Improperly Prepared Catalyst/Ligand: The chiral ligand is the primary source of stereocontrol. | - Ensure the SPDO ligand is of high purity. - Prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous and inert conditions. |
| 2. Non-optimal Reaction Temperature: Temperature can significantly influence the transition state energies, impacting stereoselectivity. | - The reported optimal temperature for the key polycyclization is -30 °C. Maintain strict temperature control throughout the reaction.[1] |
| 3. Presence of Moisture or Oxygen: These can deactivate the catalyst and interfere with the chiral environment. | - Use rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| 4. Incorrect Stoichiometry: The ratio of ligand to metal can affect the structure and efficiency of the chiral catalyst. | - Maintain the recommended 1.2:1 ratio of SPDO ligand to Cu(OTf)₂. |
Issue 2: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| 1. Inactive Catalyst: See "Low Enantioselectivity" causes. | - Address catalyst and ligand purity, and ensure anhydrous/inert conditions. |
| 2. Impure Substrates: Impurities in the tertiary enamide or silyl enol ether can inhibit the reaction. | - Purify starting materials immediately before use. |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). |
| 4. Degradation of Materials: Reaction conditions may be too harsh, or the workup may cause decomposition. | - Use purified starting materials. - Perform a careful aqueous workup and purification by column chromatography as described in the protocol.[1] |
Quantitative Data Summary
The selection of the chiral ligand is critical for achieving high enantioselectivity. The following table summarizes the performance of various ligands in the Cu(OTf)₂-catalyzed asymmetric polycyclization to form the key tricyclic intermediate for (-)-Cephalocyclidin A.
Table 1: Ligand Screening for the Asymmetric Polycyclization Step
| Entry | Chiral Ligand | Yield (%) | ee (%) |
| 1 | SPDO | 85 | 90 |
| 2 | Ligand A | 78 | 82 |
| 3 | Ligand B | 81 | 75 |
| 4 | Ligand C | 65 | 68 |
| 5 | Ligand D | 72 | 50 |
Data is adapted from the supplementary information of the total synthesis of (−)-Cephalocyclidin A by Zhuang et al. (2023). Ligands A-D represent other evaluated chiral ligands.
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol is adapted from the total synthesis of (−)-Cephalocyclidin A by Zhuang et al. (2023).[1]
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
In(OTf)₃ (20 mol%)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Proposed catalytic cycle for the key polycyclization.
References
Navigating the Challenges in the Multi-Step Synthesis of Cephalocyclidin A: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of the complex pentacyclic alkaloid Cephalocyclidin A, this technical support center provides a comprehensive guide to troubleshooting common experimental challenges. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered, with a focus on the key steps of the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed to offer quick solutions to common problems encountered during the synthesis of this compound.
Section 1: Copper-Catalyzed Asymmetric Polycyclization Cascade
This pivotal step establishes the core tricyclic N-heterocycle with critical stereocenters.
Q1: Why is the yield of the tricyclic product unexpectedly low?
Possible Causes & Solutions:
-
Catalyst Deactivation: The Cu(OTf)₂ catalyst is highly sensitive to air and moisture.[1][2]
-
Ligand Degradation: The spiropyrroline-derived oxazole (B20620) (SPDO) ligand may degrade at elevated temperatures or with prolonged reaction times.[1]
-
Troubleshooting: Monitor the reaction's progress closely using TLC or LC-MS to prevent unnecessarily long reaction times.[1] Maintain the recommended reaction temperature.
-
-
Substrate Impurities: Impurities present in the enamide starting material can interfere with the catalytic cycle.[1]
-
Troubleshooting: If impurities are suspected, re-purify the enamide substrate using column chromatography.[1]
-
Q2: What factors could be contributing to poor enantioselectivity (ee) in the polycyclization step?
Possible Causes & Solutions:
-
Incorrect Catalyst/Ligand Ratio: The stoichiometry of the Cu(OTf)₂ to the SPDO ligand is critical for achieving high enantioselectivity.[1]
-
Troubleshooting: Adhere strictly to the optimized catalyst-to-ligand ratio as specified in the protocol.
-
-
Reaction Temperature Deviations: This reaction is highly temperature-sensitive, and fluctuations can lead to a significant loss of stereocontrol.[1][3]
-
Troubleshooting: Maintain strict and consistent temperature control throughout the addition and reaction time. The optimal temperature for this step is reported to be -30 °C.[3]
-
-
Presence of Water: Trace amounts of water can hydrolyze the chiral catalyst complex, leading to a decrease in enantioselectivity.[1]
-
Troubleshooting: Utilize rigorously dried solvents and reagents and maintain a robust inert atmosphere.[3]
-
Q3: The formation of multiple diastereomers is observed. How can this be minimized?
Possible Causes & Solutions:
-
Insufficient Stereocontrol from the Ligand: The chosen chiral ligand may not be providing adequate facial selectivity for the specific substrate.[2]
-
Troubleshooting: While the SPDO ligand is reported to be effective, screening other chiral ligands could be beneficial if diastereoselectivity is a persistent issue.[2]
-
-
Epimerization: Stereocenters may be susceptible to epimerization under the reaction or work-up conditions.[2]
-
Troubleshooting: Employ milder work-up conditions, avoiding strong acids or bases. If necessary, buffer the reaction mixture.[2]
-
Section 2: Late-Stage Radical Cyclization
This step is crucial for the formation of the final carbocycle in the caged structure of this compound.[4]
Q1: The radical cyclization is not proceeding to completion, with significant starting material remaining. What should be investigated?
Possible Causes & Solutions:
-
Insufficient Radical Initiator: The amount of radical initiator, such as AIBN, may be inadequate.[2]
-
Troubleshooting: Incrementally increase the quantity of the radical initiator.[2]
-
-
Low Reaction Temperature: The reaction may not have reached the optimal temperature required for efficient decomposition of the initiator.[1][2]
-
Troubleshooting: Ensure the reaction mixture is heated to the specified temperature and maintained for a sufficient duration.[1]
-
-
Presence of Radical Inhibitors: Trace impurities, particularly dissolved oxygen, can quench the radical chain reaction.[1][2]
Q2: Purification of the final product is challenging due to tin byproducts from the radical mediator (e.g., Bu₃SnH). What is the most effective removal method?
Possible Causes & Solutions:
-
Persistent Tin Salts: Tin byproducts can be difficult to remove with a standard aqueous workup.[1]
-
Troubleshooting: A common method for removing tin residues is to treat the crude product mixture with a solution of potassium fluoride (B91410) (KF) in methanol. This precipitates the tin as insoluble fluorides, which can then be removed by filtration.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the challenging steps in a representative synthesis of (-)-Cephalocyclidin A.
| Step | Key Reagents | Temperature | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Catalytic Asymmetric Polycyclization | Cu(OTf)₂, SPDO ligand, In(OTf)₃ | -30 °C | 65% | 90% | - |
| Late-Stage Radical Cyclization | AIBN, Bu₃SnH | Reflux | 36% | - | >20:1 |
Detailed Experimental Protocols
Protocol 1: Catalytic Asymmetric Polycyclization
This protocol is based on the enantioselective total synthesis developed by Zhuang et al.
Materials:
-
Tertiary enamide precursor
-
Silyl (B83357) enol ether
-
Copper(II) triflate (Cu(OTf)₂)
-
Spiropyrroline-derived oxazole (SPDO) ligand
-
Indium(III) triflate (In(OTf)₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ and the SPDO ligand to a flame-dried round-bottom flask containing a magnetic stir bar. Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
-
Reaction Setup: Cool the catalyst mixture to -30 °C in a suitable cooling bath.
-
Substrate Addition: In a separate flame-dried flask, dissolve the tertiary enamide and the silyl enol ether in anhydrous CH₂Cl₂. Slowly add this solution to the pre-cooled catalyst mixture via a syringe pump over several hours.
-
Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Second Lewis Acid Addition: Upon completion of the initial cyclization, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[1] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with CH₂Cl₂.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1] Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired tricyclic compound.[1]
Protocol 2: Late-Stage Radical Cyclization
Materials:
-
Cyclization precursor
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Anhydrous toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the cyclization precursor in degassed, anhydrous toluene, add AIBN and Bu₃SnH.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Deprotection: After completion of the cyclization, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in anhydrous THF, cool to 0 °C, and add TBAF.
-
Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Purify the crude product by silica gel column chromatography to obtain the pentacyclic core of this compound.
Visualizations
The following diagrams illustrate the key transformations and logical workflow in the synthesis of this compound.
Caption: A simplified workflow for the total synthesis of (-)-Cephalocyclidin A.
Caption: A troubleshooting guide for the Cu-catalyzed asymmetric polycyclization step.
References
Technical Support Center: Overcoming Low-Yield Isolation of Cephalocyclidin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low-yield natural product isolation of Cephalocyclidin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a novel, pentacyclic alkaloid with a unique fused-pentacyclic skeleton and six contiguous asymmetric centers.[1][2] It was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][3] The primary challenge in its isolation is its low natural abundance within the plant source, which often leads to low overall yields.[4] The complex mixture of related alkaloids in Cephalotaxus species also complicates the purification process.[5]
Q2: What is the general workflow for isolating this compound?
A2: The isolation of this compound is a multi-step process that involves:
-
Extraction: The dried and powdered fruits of Cephalotaxus harringtonia var. nana are extracted with an organic solvent like methanol (B129727).[1]
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from acidic and neutral compounds.[1][5]
-
Chromatographic Purification: A series of chromatographic techniques are employed for purification. This typically starts with silica (B1680970) gel column chromatography to fractionate the crude alkaloid mixture, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[1][3]
Q3: What are the expected yields and purity at each stage of isolation?
A3: The yields of this compound are typically low. The following table provides an illustrative summary of expected outcomes from a typical purification process. Note that these values can vary depending on the starting material and specific experimental conditions.[3]
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Q4: Is there an alternative to natural product isolation for obtaining this compound?
A4: Yes, the total synthesis of (–)-Cephalocyclidin A has been successfully achieved.[6][7][8] This provides a viable alternative to natural product isolation, bypassing the challenges of low natural abundance and complex purification.
Q5: What is the proposed biosynthetic pathway of this compound?
A5: The biosynthesis of this compound is believed to diverge from the main pathway of Cephalotaxus alkaloids. It is hypothesized to originate from the amino acids L-tyrosine and L-phenylalanine, which form the core Cephalotaxus skeleton.[9] The unique structure of this compound is thought to arise from an intramolecular aldol (B89426) reaction of an 11-oxocephalotaxine intermediate.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of this compound.
Issue 1: Low Yield of Crude Alkaloid Extract
-
Possible Cause: Inefficient extraction from the plant material.
-
Troubleshooting Steps:
-
Optimize Grinding: Ensure the dried fruits of Cephalotaxus harringtonia var. nana are finely powdered to maximize the surface area for solvent extraction.
-
Solvent Selection: While methanol is commonly used, consider testing other polar solvents or solvent mixtures to enhance extraction efficiency.
-
Modern Extraction Techniques: Employ modern extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase yield and reduce extraction time.[10]
-
Issue 2: Poor Separation During Silica Gel Chromatography
-
Possible Cause: Co-elution of structurally similar alkaloids.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems (e.g., varying gradients of chloroform-methanol or ethyl acetate-hexane) to improve the resolution of the target compound.
-
Alternative Stationary Phases: Consider using other stationary phases like alumina (B75360) for column chromatography.[5]
-
Advanced Chromatographic Techniques: For complex mixtures, consider using Counter-Current Chromatography (CCC) or High-Speed Counter-Current Chromatography (HSCCC) as an initial purification step to reduce sample complexity before HPLC.[5]
-
Issue 3: Low Recovery and Purity from Preparative HPLC
-
Possible Cause: Suboptimal HPLC conditions leading to poor peak resolution and sample loss.
-
Troubleshooting Steps:
-
Column Selection: Use a high-quality reversed-phase (e.g., C18) preparative column with appropriate particle size for high-resolution separation.[3]
-
Mobile Phase Optimization: Fine-tune the mobile phase composition (e.g., methanol-water or acetonitrile-water gradient) and consider adding a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic compounds like alkaloids.[3]
-
Sample Loading: Avoid overloading the column, as this can lead to peak broadening and poor separation. Perform a loading study to determine the optimal sample concentration.
-
Experimental Protocols
1. Extraction and Acid-Base Partitioning
-
Materials: Dried and powdered fruits of Cephalotaxus harringtonia var. nana, methanol, 1% aqueous HCl, 5% aqueous NH₄OH, ethyl acetate (B1210297), chloroform (B151607).[3]
-
Procedure:
-
Exhaustively extract the powdered plant material with methanol at room temperature.[1]
-
Evaporate the methanol under reduced pressure to obtain the crude extract.
-
Suspend the crude extract in 1% aqueous HCl and partition with an equal volume of ethyl acetate three times to remove acidic and neutral compounds.[3]
-
Adjust the pH of the acidic aqueous layer to 7-8 with 5% aqueous NH₄OH.[3]
-
Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.[3]
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid mixture.[3]
-
2. Preparative High-Performance Liquid Chromatography (HPLC)
-
Materials: Partially purified fraction containing this compound, HPLC-grade methanol, acetonitrile, water, and trifluoroacetic acid (TFA) (optional), preparative C18 HPLC column.[3]
-
Procedure:
-
Dissolve the enriched fraction from silica gel chromatography in a minimal amount of the initial HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of methanol and water).
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing methanol in water (e.g., from 40% to 80% over 40 minutes). A small amount of TFA (0.1%) can be added to both solvents to improve peak shape.[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).[3]
-
Collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm purity and identity using analytical HPLC, NMR, and Mass Spectrometry.[3]
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Troubleshooting logic for low-yield isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
stability and storage conditions for Cephalocyclidin A
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Cephalocyclidin A. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For routine laboratory use, it can be stored at 2-8°C for shorter periods. It is crucial to protect the compound from moisture.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO).[1] For biological assays, DMSO is a common solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To ensure the compound is fully dissolved, vortexing and gentle warming or sonication may be necessary. Stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, and are expected to be stable for up to one year under these conditions.[2]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound soluble in an organic solvent is introduced into an aqueous medium where it has lower solubility. To address this, consider the following:
-
Reduce the final concentration: Lower the final concentration of this compound in your assay to a level that remains soluble with a low percentage of DMSO.
-
Optimize the solvent concentration: Keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%, to avoid solvent-induced effects on your biological system.
-
Adjust the pH: The solubility of alkaloids can be pH-dependent. Lowering the pH of the buffer may increase the solubility of this compound by forming a more soluble salt. However, ensure the chosen pH is compatible with your experimental setup (e.g., cell viability, enzyme activity).
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure the solid compound is stored at -20°C and protected from moisture. Prepare fresh stock solutions and store them in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Alkaloids can be sensitive to pH and temperature.[3] Evaluate the stability of this compound in your specific assay buffer and at the experimental temperature. Consider conducting pilot stability studies. |
| Appearance of unknown peaks in chromatography | Degradation of the compound. | Review the handling and storage procedures. Ensure solvents are of high purity and free from contaminants that could promote degradation. Protect solutions from light. |
Stability Data Summary
The following tables summarize the expected stability of this compound based on general knowledge of Cephalotaxus alkaloids and related compounds. This data should be considered as a guideline, and it is recommended to perform in-house stability studies for specific experimental conditions.
Table 1: Solid-State Stability of this compound
| Storage Condition | Expected Stability |
| -20°C, desiccated, protected from light | ≥ 3 years |
| 4°C, desiccated, protected from light | Up to 6 months |
| 25°C, protected from light and moisture | Short-term (days to weeks) |
Table 2: Solution Stability of this compound in DMSO at 10 mM
| Storage Condition | Expected Stability |
| -80°C, protected from light | ≥ 1 year |
| -20°C, protected from light | Up to 3 months |
| 4°C, protected from light | Up to 1 week |
| 25°C, protected from light | < 24 hours |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound at different pH values.
-
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., pH 3, 5, 7.4, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution with each aqueous buffer to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
The HPLC method should be optimized for the separation of this compound from its potential degradation products. A typical starting condition could be a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% TFA.
-
Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH.
-
Visualizations
Caption: Workflow for pH Stability Assessment of this compound.
Caption: Factors Influencing the Stability of this compound.
References
Technical Support Center: Troubleshooting Cephalocyclidin A Solubility in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cephalocyclidin A in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a pentacyclic alkaloid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1][2] |
| Molecular Weight | 317.34 g/mol | [1] |
| CAS Number | 421583-14-4 | [1] |
| Appearance | Not specified in literature | [1] |
| Boiling Point | 545.75 °C | [1] |
Q2: In which solvents is this compound soluble?
A2: this compound is reported to be soluble in organic solvents such as methanol, Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][3] For most in vitro biological assays, DMSO is the recommended solvent due to its miscibility with aqueous media and relatively low toxicity at low concentrations.[3]
Q3: What is the recommended method for preparing a stock solution of this compound for cell-based assays?
A3: To minimize solubility issues, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, typically sterile DMSO.[3][4] A concentration of 10 mM is a common starting point.[3]
Q4: What is the proposed mechanism of action for this compound's cytotoxicity?
A4: While the exact mechanism is still under investigation, this compound belongs to the Cephalotaxus alkaloids.[4][5] Compounds in this class, such as homoharringtonine, are known inhibitors of protein synthesis, which is a plausible mechanism for its cytotoxic effects.[4] It is proposed that this compound induces apoptosis, potentially through the intrinsic or mitochondrial pathway.[5] This involves the activation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.[5]
Troubleshooting Guides
Issue 1: this compound precipitates when diluted from a DMSO stock into aqueous assay buffer.
This common problem, known as "solvent-shifting" precipitation, occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where its solubility is low.[3]
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay to a level that remains soluble in the final percentage of DMSO.[3]
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (ideally below 0.5%), a slight increase (e.g., to 1-2%) might be necessary for some assays.[3][6] Always include a vehicle control with the same final DMSO concentration to assess any solvent effects.[3]
-
Method of Addition: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try preparing an intermediate dilution of the compound in pre-warmed media with vigorous mixing before the final dilution in the assay plate.[6]
-
Use a Co-solvent System: Incorporating a water-miscible co-solvent in your buffer can enhance the solubility of hydrophobic compounds.[3]
-
Explore Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][7]
Logical Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting compound precipitation.
Issue 2: Unexpected or inconsistent results in cytotoxicity assays.
Troubleshooting Steps:
-
Compound Stability: The stability of natural products in aqueous solutions can be variable.[4] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Avoid long-term incubation of the compound in media before adding it to cells to minimize potential degradation.[4]
-
Cell Line Sensitivity: The cytotoxic effects of this compound can vary between different cell lines.[5] If the observed cytotoxicity is lower than expected, consider extending the incubation time (e.g., 48 or 72 hours) or testing a panel of different cell lines.[4]
-
Assay Interference: Natural products can sometimes interfere with the readout of cytotoxicity assays.[4] To rule this out, run a cell-free control containing this compound and the assay reagents to check for any direct chemical interference.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (317.34 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[8]
-
Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be applied.[3][8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3][8]
Protocol 2: General Workflow for a Cytotoxicity Assay (e.g., SRB Assay)
Caption: Experimental workflow for an SRB cytotoxicity assay.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| L1210 | Murine Lymphoma | 0.85 | ~2.68 | [1][5] |
| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 | [1][5] |
Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.[1]
Signaling Pathway
Proposed Apoptotic Signaling Pathway of this compound
References
Technical Support Center: Stereoselective Synthesis of Cephalocyclidin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of (-)-Cephalocyclidin A, with a particular focus on avoiding diastereomer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling stereochemistry in the synthesis of (-)-Cephalocyclidin A?
A1: The key stereoselectivity-determining step is the catalytic asymmetric polycyclization of tertiary enamides with silyl (B83357) enol ethers.[1] This reaction establishes the core tricyclic lactam skeleton, which includes the vital aza- and oxa-quaternary stereocenters.
Q2: Which catalyst system is recommended for the asymmetric polycyclization step to ensure high stereoselectivity?
A2: A copper(II) triflate (Cu(OTf)₂) catalyst combined with a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand has been demonstrated to be highly effective.[1] This catalytic system provides excellent enantioselectivity in the formation of the tricyclic lactam intermediate.
Q3: What level of stereoselectivity is typically achieved with the Cu(OTf)₂/SPDO catalyst system under optimal conditions?
A3: Under optimized conditions, this system can achieve an enantiomeric excess (ee) of 90% for the key tricyclic lactam intermediate in the synthesis of (-)-Cephalocyclidin A. It also demonstrates excellent diastereocontrol in most cases.
Q4: Are there alternative methods for controlling stereoselectivity in the synthesis of related Cephalotaxus alkaloids?
A4: Yes, other strategies have been successfully employed for different alkaloids in the Cephalotaxus family. These methods include diastereoselective N-alkylation, stereospecific Stevens rearrangement, and N-iminium ion cyclizations with allylsilanes. For the synthesis of Cephalotaxus esters, a highly diastereoselective Mukaiyama aldol (B89426) reaction has been utilized.
Troubleshooting Guide: Diastereomer Formation
This guide addresses common issues that can lead to the formation of undesired diastereomers during the catalytic asymmetric polycyclization step.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (d.r.) | 1. Sub-optimal Reaction Temperature: The transition states leading to different diastereomers are energetically close. Deviations from the optimal -30 °C can favor the formation of the undesired diastereomer. | - Maintain strict temperature control at -30 °C throughout the reaction using a reliable cryostat. |
| 2. Presence of Moisture: Water can hydrolyze the silyl enol ether and interact with the catalyst, altering the chiral environment and reducing diastereoselectivity. | - Use rigorously dried solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| 3. Incorrect Stoichiometry: The ratio of the copper catalyst to the SPDO ligand is crucial for the formation of the active chiral complex. | - Adhere strictly to the optimized stoichiometry (e.g., 10 mol% Cu(OTf)₂, 12 mol% SPDO ligand). | |
| 4. Substrate-Dependent Effects: The structure of the tertiary enamide and the silyl enol ether can influence the facial selectivity of the cyclization. | - For novel substrates, consider modifications to protecting groups or tether length to improve diastereocontrol. | |
| Low Enantioselectivity (ee) | 1. Impure or Racemic Ligand: The enantiopurity of the SPDO ligand directly dictates the enantioselectivity of the reaction. | - Ensure the SPDO ligand is of high purity and enantiomeric excess. Synthesize and purify the ligand carefully. |
| 2. Catalyst Deactivation: The Cu(OTf)₂/SPDO complex can be deactivated by oxygen or other impurities. | - Prepare the catalyst complex in situ under strictly anhydrous and inert conditions. Use high-purity reagents. | |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Ensure efficient stirring. |
| 2. Degradation of Materials: Starting materials or the product may be degrading under the reaction or work-up conditions. | - Use purified starting materials and perform a careful aqueous work-up as described in the protocol. |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol describes the key stereochemistry-defining step in the synthesis of (-)-Cephalocyclidin A.
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
In(OTf)₃ (20 mol%)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Purification of Diastereomers
If diastereomers are formed, they can often be separated using preparative High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol (B129727) in water (e.g., linear gradient from 40% to 80% methanol over 40 minutes).[2]
-
Modifier: A small amount of trifluoroacetic acid (TFA, 0.1%) can be added to improve peak shape.[2]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[2]
Collect fractions corresponding to each separated diastereomer and confirm their identity and purity using analytical HPLC and spectroscopic methods (NMR, MS).
Visualizations
References
purification challenges of Cephalocyclidin A from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Cephalocyclidin A from crude extracts. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the crude alkaloid fraction after acid-base extraction lower than expected?
Possible Causes:
-
Incomplete initial extraction: The solvent may not have fully penetrated the plant material, leaving alkaloids behind.
-
Incorrect pH adjustment: The pH of the aqueous solution may not have been made sufficiently basic to liberate all free alkaloids for extraction into the organic solvent.
-
Emulsion formation: The formation of an emulsion layer between the aqueous and organic phases can trap the alkaloids, preventing complete separation.
-
Degradation of alkaloids: Some alkaloids can be sensitive to prolonged exposure to acidic or basic conditions.[1]
Solutions:
-
Ensure thorough initial extraction: Use finely powdered and dried plant material to maximize surface area. Consider extending the extraction time or using a more efficient extraction method like Soxhlet extraction.
-
Optimize pH levels: Carefully monitor and adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide (B78521) to ensure the complete conversion of alkaloid salts to their free base form.[2]
-
Break up emulsions: If an emulsion forms, try adding a saturated sodium chloride solution (brine) or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
-
Minimize exposure to harsh conditions: Work efficiently during the acid-base extraction to minimize the time the alkaloids are in acidic or basic solutions. Avoid excessive heat during solvent evaporation.
Question 2: During silica (B1680970) gel column chromatography, why is the separation of this compound from other alkaloids poor, resulting in overlapping fractions?
Possible Causes:
-
Similar polarity of alkaloids: Cephalotaxus species contain a mixture of structurally similar alkaloids with close polarities, making them difficult to separate.[3]
-
Column overloading: Loading too much crude extract onto the column can lead to broad bands and poor resolution.
-
Inappropriate solvent system: The chosen solvent system may not have the optimal polarity to effectively separate the target compound.
-
Strong interaction with the stationary phase: The basic nature of alkaloids can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel, causing peak tailing and poor separation.
Solutions:
-
Optimize the solvent system: A common solvent system for separating Cephalotaxus alkaloids is a gradient of chloroform (B151607) and methanol (B129727).[4] Experiment with different gradient profiles (e.g., a shallow gradient) or different solvent combinations to improve resolution.
-
Reduce sample load: Decrease the amount of crude extract loaded onto the column relative to the amount of silica gel.
-
Consider alternative stationary phases: If silica gel proves ineffective, consider using alumina (B75360) or a reversed-phase (C18) stationary phase for column chromatography.
-
Use a pH-modified mobile phase: Adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent can help to reduce peak tailing by competing with the alkaloids for active sites on the silica gel.
Question 3: I'm observing poor peak shape (e.g., tailing or broadening) during the final preparative HPLC purification of this compound. What could be the cause and how can I fix it?
Possible Causes:
-
Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the C18 column can interact with the basic nitrogen of the alkaloid, leading to peak tailing.
-
Sample overload: Injecting too much sample can saturate the column, causing peak broadening.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the alkaloid and its interaction with the stationary phase.
-
Sample solvent effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Solutions:
-
Use a mobile phase modifier: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can protonate the silanol groups and the alkaloid, leading to improved peak shape.
-
Reduce injection volume/concentration: Decrease the amount of sample injected onto the column.
-
Adjust mobile phase pH: Experiment with the pH of the mobile phase to find the optimal condition for sharp peaks.
-
Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Question 4: My purified compound, believed to be this compound, appears to be degrading over time. What are the potential causes and how can I improve its stability?
Possible Causes:
-
pH instability: Alkaloids can be susceptible to degradation in acidic or basic conditions.
-
Oxidation: The complex tetracyclic structure of this compound may be prone to oxidation, especially if exposed to air and light for extended periods.
-
Thermal degradation: High temperatures used during solvent evaporation can cause degradation.
Solutions:
-
Maintain a neutral pH: Store the purified compound in a neutral, buffered solution or as a dry solid.
-
Protect from light and air: Store the compound in amber vials under an inert atmosphere (e.g., nitrogen or argon).
-
Use low temperatures: Evaporate solvents at the lowest practical temperature using a rotary evaporator. Store the purified compound at low temperatures (e.g., -20°C).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from Cephalotaxus crude extracts?
A1: The general strategy is a multi-step process that involves:
-
Solvent Extraction: The dried and powdered plant material is first extracted with an organic solvent, typically methanol, to obtain a crude extract containing a wide range of secondary metabolites.[4]
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent, then making the aqueous layer basic and extracting the alkaloids into an organic solvent like chloroform.[2]
-
Silica Gel Column Chromatography: The crude alkaloid mixture is then partially purified by column chromatography on silica gel using a gradient elution, typically with a chloroform-methanol solvent system.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification to obtain high-purity this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like TFA.
Q2: What analytical techniques are used to monitor the purification of this compound?
A2: Thin-Layer Chromatography (TLC) is used to monitor the fractions from column chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is used for quantitative analysis and purity assessment. The final identification and structural confirmation of the purified this compound are done using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the major challenges in purifying this compound?
A3: The main challenges include:
-
Separating it from other structurally similar Cephalotaxus alkaloids: These compounds often have very similar polarities and chromatographic behavior.
-
Potential for degradation: As an alkaloid with a complex structure, it can be sensitive to pH and temperature.
-
Low abundance: this compound may be a minor component in the crude extract, requiring efficient and high-resolution purification techniques.
Data Presentation
Table 1: Representative Purification Summary for this compound
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 (from extract) | 500 | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Note: The values presented are illustrative and may vary depending on the starting material and specific experimental conditions.
Experimental Protocols
1. Extraction of Crude Alkaloids
-
Materials: Dried and powdered fruits of Cephalotaxus harringtonia var. nana, Methanol (MeOH), 1% Hydrochloric acid (HCl), 5% Ammonium hydroxide (NH₄OH), Chloroform (CHCl₃).
-
Procedure:
-
Extract the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain the crude methanolic extract.
-
Suspend the crude extract in 1 L of 1% aqueous HCl and partition with an equal volume of chloroform three times to remove acidic and neutral compounds.
-
Adjust the pH of the acidic aqueous layer to 9-10 with 5% ammonium hydroxide solution.
-
Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
-
2. Silica Gel Column Chromatography
-
Materials: Crude alkaloid extract, Silica gel (200-300 mesh), Chloroform (CHCl₃), Methanol (MeOH).
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, v/v).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing this compound based on TLC analysis.
-
3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Materials: Enriched fraction from silica gel chromatography, Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the enriched fraction in a minimal amount of the initial HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Use a preparative C18 HPLC column.
-
Elute with a linear gradient of increasing acetonitrile in water (e.g., from 20% to 60% ACN over 40 minutes), with both solvents containing 0.1% TFA.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of Cephalocyclidin A for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Cephalocyclidin A. This guide, presented in a question-and-answer format, directly addresses potential issues encountered during experimentation, offering troubleshooting advice and detailed protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for establishing stereochemistry in the synthesis of (-)-Cephalocyclidin A?
A1: The pivotal stereochemistry-determining step is the catalytic asymmetric polycyclization of tertiary enamides with silyl (B83357) enol ethers.[1][2][3] This crucial reaction constructs the tricyclic lactam core of the molecule, which contains the vital aza- and oxa-quaternary stereocenters.[1][2]
Q2: Which catalytic system is recommended for the asymmetric polycyclization step?
A2: A highly effective catalytic system consists of copper(II) triflate (Cu(OTf)₂) in combination with a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand.[1][2][3] This system has demonstrated high enantioselectivity in the formation of the key tricyclic lactam intermediate.[1]
Q3: What level of stereoselectivity can be anticipated with the recommended Cu(OTf)₂/SPDO system?
A3: In the synthesis of the key tricyclic lactam intermediate for (-)-Cephalocyclidin A, an enantiomeric excess (ee) of 90% has been reported.[1] This catalytic system has also shown excellent diastereocontrol in nearly all cases with various substrates.[1]
Q4: What are some alternative strategies for controlling stereoselectivity in the synthesis of related Cephalotaxus alkaloids?
A4: For other members of the Cephalotaxus alkaloid family, alternative strategies have been successfully employed. These include diastereoselective N-alkylation, stereospecific Stevens rearrangement, and N-iminium ion cyclizations with allylsilanes.[1] Additionally, a highly diastereoselective Mukaiyama aldol (B89426) reaction has been utilized for the synthesis of Cephalotaxus esters.[1]
Q5: What are the major challenges in scaling up the late-stage radical cyclization?
A5: The primary challenges in the late-stage radical cyclization include incomplete cyclization and the potential for undesired rearrangements.[4] Ensuring the absence of radical scavengers, such as oxygen, and maintaining an adequate concentration of the radical initiator are critical for success.[4]
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| CCA-TS-001 | Low yield in the catalytic asymmetric polycyclization step. | 1. Catalyst deactivation due to air or moisture sensitivity.[4][5] 2. Sub-optimal reaction temperature.[1][4] 3. Impure starting materials (tertiary enamides or silyl enol ethers).[4][5] | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly purchased or purified solvents and reagents.[5] 2. Maintain strict temperature control. The reported optimal temperature for the key polycyclization is -30 °C.[1] 3. Purify starting materials by column chromatography or distillation.[4] |
| CCA-TS-002 | Low enantioselectivity (ee) in the polycyclization product. | 1. Impure or improperly prepared catalyst/ligand.[1] 2. Incorrect reaction temperature.[1][5] 3. Presence of trace amounts of water.[5] | 1. Ensure the SPDO ligand is of high purity and prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous and inert conditions.[1] 2. Maintain a stable and accurate reaction temperature using a cryostat or a well-controlled cooling bath.[5] 3. Use anhydrous solvents and reagents.[5] |
| CCA-TS-003 | Formation of multiple diastereomers in the polycyclization product. | 1. Insufficient stereocontrol from the chiral ligand.[4] 2. Epimerization of stereocenters under reaction or work-up conditions.[4] | 1. Screen different chiral ligands to improve stereoselectivity.[4] 2. Use milder work-up conditions and avoid strong acids or bases. Buffering the reaction mixture may be necessary.[4] |
| CCA-TS-004 | Incomplete late-stage radical cyclization. | 1. Insufficient radical initiator (e.g., AIBN).[4] 2. Low reaction temperature.[4] 3. Presence of radical scavengers like oxygen.[4] | 1. Incrementally increase the amount of radical initiator.[4] 2. Increase the reaction temperature.[4] 3. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[4] |
| CCA-TS-005 | Difficulty in removing the copper catalyst post-polycyclization. | 1. Incomplete quenching of the catalyst.[5] 2. Emulsion formation during aqueous workup.[5] | 1. Ensure the quenching agent (e.g., saturated aqueous NaHCO₃) is added in sufficient quantity.[5] 2. Consider alternative workup procedures, such as filtration through a pad of celite or silica (B1680970) gel, or employing a different solvent system to break the emulsion. |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol is adapted from the total synthesis of (−)-Cephalocyclidin A by Zhuang et al.[1]
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
In(OTf)₃ (20 mol%)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment: Late-Stage Radical Cyclization
Materials:
-
Tricyclic radical precursor
-
AIBN (azobisisobutyronitrile)
-
Bu₃SnH (tributyltin hydride)
-
Anhydrous and degassed toluene (B28343)
-
Aqueous potassium fluoride (B91410) (KF) solution (1 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the tricyclic radical precursor and AIBN.
-
Add anhydrous and degassed toluene and heat the mixture to reflux (approximately 110 °C).
-
In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add the aqueous KF solution to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (B1210297) (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pentacyclic core of this compound.[5]
Visualizations
Caption: Synthetic pathway of (-)-Cephalocyclidin A.
Caption: Troubleshooting workflow for experimental issues.
References
Validation & Comparative
Comparative Cytotoxicity of Cephalocyclidin A and Other Cephalotaxus Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Cephalocyclidin A and other prominent Cephalotaxus alkaloids. The information is supported by experimental data from peer-reviewed studies to facilitate informed decisions in oncological research.
Introduction
This compound is a pentacyclic alkaloid derived from plants of the Cephalotaxus genus.[1][2] This class of compounds, which also includes well-known alkaloids such as Cephalotaxine (B1668394) and Homoharringtonine (B1673347), has garnered significant interest for its cytotoxic and antileukemic activities.[1][3] This guide offers a comparative analysis of the in vitro cytotoxicity of this compound alongside other key Cephalotaxus alkaloids, presenting available data to elucidate their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the IC50 values for this compound and other Cephalotaxus alkaloids against a range of human cancer cell lines.
| Alkaloid | Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| This compound | L1210 | Murine Lymphoma | ~2.68 | [2] |
| KB | Human Epidermoid Carcinoma | ~2.52 | [2] | |
| Cephalotaxine | HL-60 | Human Promyelocytic Leukemia | 4.91 | [4] |
| Jurkat | Human T-cell Leukemia | 5.54 | [4] | |
| MoLT-4 | Human T-cell Leukemia | 7.08 | [4] | |
| NB4 | Human Acute Promyelocytic Leukemia | 16.88 | [4] | |
| Raji | Human Burkitt's Lymphoma | 18.08 | [4] | |
| K562 | Human Chronic Myelogenous Leukemia | 22.59 | [4] | |
| Homoharringtonine (HHT) | HCT116 | Human Colorectal Carcinoma | 0.001 | [5] |
| A549 | Human Lung Carcinoma | 0.085 | [5] | |
| HepG2 | Human Hepatocellular Carcinoma | 0.087 | [5] | |
| MONOMAC 6 | Human Acute Monocytic Leukemia | 0.0092 - 0.0367 | [2] | |
| MA9.3ITD | Human Acute Myeloid Leukemia | 0.0092 - 0.0367 | [2] | |
| MA9.3RAS | Human Acute Myeloid Leukemia | 0.0092 - 0.0367 | [2] | |
| MV4-11 | Human Acute Myeloid Leukemia | 0.0072 | [1] | |
| MOLM-13 | Human Acute Myeloid Leukemia | 0.0069 | [1] | |
| Harringtonine | HCT116 | Human Colorectal Carcinoma | 0.054 | [5] |
| A549 | Human Lung Carcinoma | 0.15 | [5] | |
| HepG2 | Human Hepatocellular Carcinoma | 0.38 | [5] | |
| Drupacine | HCT116 | Human Colorectal Carcinoma | 2.61 | [5] |
| HepG2 | Human Hepatocellular Carcinoma | 3.95 | [5] | |
| A549 | Human Lung Carcinoma | 28.29 | [5] | |
| SK-BR-3 | Human Breast Adenocarcinoma | >100 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of Cephalotaxus alkaloids.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the logarithm of the compound concentration.
-
2. Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using a solution such as trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with an SRB solution.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm.
-
Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay.
-
3. Cell Counting Kit-8 (CCK-8) Assay
This is another widely used colorimetric assay for determining cell viability.
-
Principle: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as previously described.
-
CCK-8 Reagent Addition: The CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at approximately 450 nm.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The precise molecular mechanism of this compound's cytotoxicity is still under investigation. However, based on the activity of related and more extensively studied Cephalotaxus alkaloids like Cephalotaxine and Homoharringtonine, a proposed mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][4]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
References
- 1. Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modes of action of cephalotaxine and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Potency: Unraveling the Structure-Activity Relationship of Cephalocyclidin A and its Congeners
A deep dive into the cytotoxic properties of Cephalocyclidin A, a unique pentacyclic alkaloid, reveals a compelling narrative about its therapeutic potential. While comprehensive structure-activity relationship (SAR) data for its derivatives remain largely uncharted territory in publicly available research, a comparative analysis with its parent class, the Cephalotaxus alkaloids, provides critical insights for researchers, scientists, and drug development professionals. The key to unlocking greater potency appears to lie within the intricate modifications of the core cephalotaxine (B1668394) structure.
This compound, first isolated from the fruits of Cephalotaxus harringtonia var. nana, has demonstrated moderate cytotoxic activity against several cancer cell lines.[1][2] This has positioned it as an intriguing candidate for further oncological research. However, the lack of extensive studies on its derivatives necessitates a broader examination of the well-documented SAR of other Cephalotaxus alkaloids to guide future drug design and development.
Comparative Cytotoxicity: this compound in the Context of Cephalotaxus Alkaloids
The primary determinant of anticancer activity within the Cephalotaxus alkaloid family is the nature of the ester side chain at the C-3 position of the cephalotaxine core. The cephalotaxine core itself is generally considered to be biologically inactive. It is the esterification with specific acyl groups that confers the potent cytotoxic properties observed in compounds like Homoharringtonine (HHT), a clinically approved drug for chronic myeloid leukemia.[3][4]
Key structural features that govern the activity of Cephalotaxus alkaloids include the presence of an ester side chain at the C-3 position and a hydroxyl group at the α-position of this side chain.[3]
Below is a summary of the cytotoxic activity of this compound against two cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
| This compound | L1210 | Murine Lymphoma | 0.85 | ~2.3 |
| This compound | KB | Human Epidermoid Carcinoma | 0.80 | ~2.1 |
Note: The molecular weight of this compound (C₂₁H₂₃NO₅) is approximately 369.41 g/mol . The µM conversion is an approximation.[1]
While data for this compound derivatives is not available, the table below serves as a template for organizing future SAR data for novel analogs. This systematic approach is crucial for identifying modifications that could enhance cytotoxic activity and selectivity.
| Analog ID | Modification on this compound Scaffold | L1210 IC50 (µM) | KB IC50 (µM) | Other Cell Line IC50 (µM) | Notes on Activity/Selectivity |
| CCA-001 | e.g., Modification at C-1 | ||||
| CCA-002 | e.g., Modification at C-3 | ||||
| CCA-003 | e.g., Aromatic ring substitution |
Delving into the Mechanism: A Proposed Signaling Pathway
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the known mechanisms of related Cephalotaxus alkaloids like Homoharringtonine, a plausible pathway involves the induction of apoptosis.[3] These compounds are known to inhibit protein synthesis by binding to the ribosome, which disproportionately affects rapidly dividing cancer cells and leads to programmed cell death.[3] The proposed signaling pathway for this compound's cytotoxicity is the intrinsic or mitochondrial pathway of apoptosis. This pathway is triggered by cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent release of cytochrome c from the mitochondria, ultimately culminating in caspase activation and cell death.[3]
Caption: A diagram illustrating the proposed intrinsic apoptosis pathway potentially induced by this compound.
Experimental Corner: Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and comparable data for SAR studies, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are two widely used colorimetric methods for assessing in vitro cytotoxicity.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound and its derivatives
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
SRB Assay Protocol
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.
Materials:
-
This compound and its derivatives
-
Target cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10%
-
Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 100 µL of SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.
Caption: A generalized workflow for conducting in vitro cytotoxicity assays to evaluate this compound and its derivatives.
References
The First and Sole Total Synthesis of (-)-Cephalocyclidin A: A Comprehensive Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the first and only reported total synthesis of the complex pentacyclic alkaloid, (-)-Cephalocyclidin A. This work, accomplished by the research group of Zhuang, Tu, and Zhang, represents a significant achievement in natural product synthesis, showcasing a novel and efficient strategy for the construction of intricate molecular architectures.
Cephalocyclidin A, a rearranged Cephalotaxus alkaloid, possesses a unique and challenging fused-pentacyclic skeleton. Its structural complexity has made it a formidable target for synthetic chemists. This guide will dissect the successful synthetic route, providing key data, detailed experimental protocols for pivotal reactions, and graphical representations of the synthetic strategy to facilitate a deeper understanding and potential application in related synthetic endeavors.
Key Synthetic Data at a Glance
The enantioselective total synthesis of (-)-Cephalocyclidin A was achieved in a concise and efficient manner. Below is a summary of the key quantitative data from this landmark synthesis.
| Parameter | Value | Reference |
| Total Number of Steps | 12 (from commercially available materials) | [1] |
| Longest Linear Sequence | 10 steps | [1] |
| Overall Yield | Not explicitly reported | - |
| Key Reactions | Cu(II)-catalyzed enantioselective polycyclization cascade, Late-stage 6-exo radical cyclization (Giese addition) | [1] |
| Starting Materials | Known amine 7 , β-silyl cyclopentanone (B42830) 8 , and acyl chloride 9 | [1] |
| Final Product | (-)-Cephalocyclidin A | [1] |
The Synthetic Blueprint: A Strategic Overview
The successful total synthesis of (-)-Cephalocyclidin A by Zhuang, Tu, Zhang, and coworkers hinges on a brilliantly designed synthetic strategy. The core of the molecule is assembled using a novel copper-catalyzed asymmetric polycyclization of a tertiary enamide with a silyl (B83357) enol ether. This key transformation efficiently constructs the tricyclic core bearing critical aza- and oxa-quaternary stereocenters. The final pentacyclic framework is then forged through a diastereoselective intramolecular Giese radical cyclization.
References
Validating the Mechanism of Action of Cephalocyclidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Cephalocyclidin A, a novel pentacyclic alkaloid with cytotoxic properties. Drawing parallels with the well-characterized Cephalotaxus alkaloid, Homoharringtonine (HHT), this document outlines the key experimental approaches, presents comparative data, and offers detailed protocols to facilitate the investigation of this compound's biological activity.
Introduction to this compound and its Hypothesized Mechanism
This compound is a structurally unique alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Initial biological assays have demonstrated its moderate cytotoxicity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, suggesting its potential as an anticancer agent.[1] While the precise molecular target of this compound has not been fully elucidated, it is hypothesized to share a mechanism of action with other Cephalotaxus alkaloids, such as the FDA-approved drug Homoharringtonine (HHT). The primary mechanism of these alkaloids is the inhibition of protein synthesis, which leads to apoptosis in rapidly dividing cancer cells.[2] This guide will focus on the experimental validation of this proposed mechanism.
Comparative Cytotoxicity Data
The initial step in characterizing a potential anticancer agent is to determine its cytotoxic potency across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. Below is a compilation of reported IC50 values for this compound and the comparator, Homoharringtonine, against several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Murine Lymphoma L1210 | Lymphoma | 0.85 µg/mL (~2.68 µM) | [3] |
| This compound | Human Epidermoid Carcinoma KB | Carcinoma | 0.80 µg/mL (~2.52 µM) | [3] |
| Homoharringtonine | MV4-11 | Acute Myeloid Leukemia | 7.92 nM | [4] |
| Homoharringtonine | MOLM13 | Acute Myeloid Leukemia | 12.98 nM | [4] |
| Homoharringtonine | MA9.3ITD | Acute Myeloid Leukemia | ~9.2 - 18.3 nM | [5][6] |
| Homoharringtonine | MA9.3RAS | Acute Myeloid Leukemia | ~9.2 - 18.3 nM | [5][6] |
| Homoharringtonine | MONOMAC 6 | Acute Myeloid Leukemia | ~9.2 - 18.3 nM | [5][6] |
| Homoharringtonine | Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | 105 nM (at 24h) | [7] |
| Homoharringtonine | GIST882, GIST-T1, GIST430, GIST48 | Gastrointestinal Stromal Tumor | Not specified, but effective at 0.1 µM | [8] |
| Homoharringtonine | TNBC cell lines | Triple-Negative Breast Cancer | Effective at 20-100 ng/mL | [9] |
Validating the Mechanism of Action: Protein Synthesis Inhibition
To validate the hypothesis that this compound inhibits protein synthesis, two key experimental approaches are recommended: Polysome Profiling and the SUnSET (Surface Sensing of Translation) assay . These methods provide direct evidence of a compound's impact on the translational machinery.
Experimental Workflow: Mechanism of Action Validation
Polysome Profiling
Principle: This technique separates cellular extracts through a sucrose (B13894) density gradient by ultracentrifugation. The gradient separates individual ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (multiple ribosomes translating a single mRNA). A compound that inhibits translation initiation will cause a decrease in polysomes and an increase in monosomes. An inhibitor of elongation will "freeze" ribosomes on the mRNA, preserving the polysome profile.
Supporting Experimental Data for Homoharringtonine: A study on chronic lymphocytic leukemia (CLL) cells treated with HHT showed a significant reduction in the polysome fraction, indicating that HHT inhibits protein synthesis.[7] This is the expected outcome for a translation initiation inhibitor.
Experimental Protocol: Polysome Profiling
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time. 3 minutes before harvesting, add cycloheximide (B1669411) (100 µg/mL) to the media to arrest ribosome movement.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a polysome lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1% Triton X-100, 15 mM MgCl2, 0.3 M NaCl, 100 µg/mL cycloheximide, 1 mg/mL heparin).
-
Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.4, 15 mM MgCl2, 0.3 M NaCl).
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 35,000 rpm in an SW40 rotor) for several hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm to visualize the ribosomal subunits, monosomes, and polysomes.
SUnSET (Surface Sensing of Translation) Assay
Principle: The SUnSET assay is a non-radioactive method to measure global protein synthesis. It utilizes puromycin (B1679871), an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, causing their premature release from the ribosome. These puromycylated peptides can then be detected by Western blotting using an anti-puromycin antibody. A decrease in the puromycin signal indicates inhibition of protein synthesis.
Supporting Experimental Data for Homoharringtonine: Homoharringtonine has been shown to inhibit nascent protein synthesis in gastrointestinal stromal tumor (GIST) cells using a flow cytometry-based assay with O-propargyl-puromycin (OPP), a puromycin analog.[8] This provides direct evidence of HHT's ability to block translation.
Experimental Protocol: SUnSET Assay
-
Cell Culture and Treatment: Plate cells and treat with this compound at desired concentrations and for various time points.
-
Puromycin Labeling: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS to remove excess puromycin. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against puromycin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands will be proportional to the rate of protein synthesis.
-
Proposed Signaling Pathway for this compound
Based on the mechanism of other Cephalotaxus alkaloids, the proposed pathway for this compound involves the direct inhibition of the ribosome, leading to a global shutdown of protein synthesis and subsequent activation of apoptotic pathways.
Conclusion
The validation of this compound's mechanism of action is crucial for its development as a potential therapeutic agent. By employing established techniques such as polysome profiling and the SUnSET assay, and by using well-characterized compounds like Homoharringtonine as a benchmark, researchers can definitively determine if this compound functions as a protein synthesis inhibitor. The experimental protocols and comparative data provided in this guide offer a robust framework for these investigations. Positive results from these assays would strongly support the hypothesized mechanism and pave the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolic Signature of AML Cells Treated With Homoharringtonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 7. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
Cephalocyclidin A vs. Paclitaxel: A Comparative Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Cephalocyclidin A, a novel pentacyclic alkaloid, and Paclitaxel, a well-established anti-cancer drug, in various cancer cell lines. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and Paclitaxel across different cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as drug exposure time and the specific assays used.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | ~2.68 |
| This compound | Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | ~2.52 |
Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (nM) |
| Paclitaxel | Average of 8 Human Tumor Cell Lines | Various | 2.5 - 7.5 |
| Paclitaxel | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Carcinoma | 0.4 - 3.4 |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Varies |
| Paclitaxel | MDA-MB-231 | Breast Cancer (Triple Negative) | Varies |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | Varies |
| Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Varies (median 9.4 µM at 24h) |
| Paclitaxel | Small Cell Lung Cancer (SCLC) | Lung Cancer | Varies (median 25 µM at 24h) |
Mechanisms of Action and Signaling Pathways
Paclitaxel: Microtubule Stabilization and Apoptosis Induction
Paclitaxel is a well-characterized mitotic inhibitor. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and protects it from disassembly. This interference with normal microtubule dynamics disrupts mitotic spindle assembly, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).
Several signaling pathways are implicated in paclitaxel-induced apoptosis, including:
-
PI3K/Akt Pathway: Paclitaxel can suppress the PI3K/Akt survival pathway.
-
MAPK Pathway: Paclitaxel has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is another key mediator of paclitaxel-induced apoptosis.
This compound: Proposed Induction of Apoptosis
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the Cephalotaxus alkaloids, its cytotoxic activity is hypothesized to be mediated through the induction of apoptosis. Studies on related compounds, such as Cephalotaxine, suggest that this compound may trigger the intrinsic or mitochondrial pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound and Paclitaxel.
Determination of Cytotoxicity (IC50) via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by PI.
-
PI Staining: Add Propidium Iodide (PI) solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
A Comparative Guide to the Biological Activities of Cephalocyclidin A and Homoharringtonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two Cephalotaxus alkaloids: Cephalocyclidin A and the clinically utilized anticancer agent, homoharringtonine (B1673347). This document summarizes their known cytotoxic effects, mechanisms of action, and provides standardized experimental protocols for their evaluation.
Introduction
Cephalotaxus alkaloids, isolated from evergreen trees of the Cephalotaxus genus, are a class of natural products that have garnered significant interest for their potent antitumor properties.[1] Homoharringtonine (HHT), a well-characterized member of this family, is an FDA-approved drug for chronic myeloid leukemia (CML).[2][3] Its primary mechanism of action is the inhibition of protein synthesis.[2][4] this compound is a structurally unique pentacyclic alkaloid from the same genus that has demonstrated moderate cytotoxic activity.[3] This guide aims to provide a comparative analysis of these two compounds to aid researchers in the field of cancer biology and drug discovery.
Comparative Analysis of Biological Activity
A direct comparison of this compound and homoharringtonine in the same experimental settings is not extensively available in the current literature. However, a comparative overview can be constructed from existing data. Homoharringtonine generally exhibits significantly higher potency across a range of cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound and Homoharringtonine
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | 0.85 µg/mL (~2.3 µM) | [3] |
| Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | 0.80 µg/mL (~2.1 µM) | [3] | |
| Homoharringtonine | HL-60 | Human Promyelocytic Leukemia | 10-200 nM | [1] |
| THP-1 | Human Acute Monocytic Leukemia | 10-200 nM | [1] | |
| K562 | Human Chronic Myelogenous Leukemia | 28.53 nM | [5] | |
| LoVo | Human Colorectal Carcinoma | 0.35 µM | [6] | |
| SW480 | Human Colorectal Carcinoma | 0.4 µM | [6] |
Note: The molecular weight of this compound is approximately 369.41 g/mol . IC50 values for homoharringtonine can vary depending on the specific AML cell line and experimental conditions.
Mechanism of Action
Homoharringtonine
The primary mechanism of action for homoharringtonine is the inhibition of protein synthesis .[2][4] It binds to the ribosomal A-site, preventing the initial elongation step of protein translation.[6][7] This leads to a cascade of downstream effects, including:
-
Induction of Apoptosis: By inhibiting the synthesis of short-lived anti-apoptotic proteins like Mcl-1, homoharringtonine promotes programmed cell death.[1][6] It can activate both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases.
-
Cell Cycle Arrest: Homoharringtonine can cause cell cycle arrest, primarily at the G1 and G2 phases.[8][9]
-
Modulation of Signaling Pathways: It has been shown to affect multiple signaling pathways involved in cancer cell proliferation and survival, including the JAK/STAT and PI3K/AKT/mTOR pathways.[6]
This compound
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cytotoxic Cephalotaxus alkaloids, it is hypothesized to induce apoptosis .[4][10] The intrinsic mitochondrial pathway is a likely candidate, involving the regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, and subsequent caspase activation.[4] Further research is required to confirm its molecular targets and signaling pathways.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is suitable for assessing the cytotoxic effects of both this compound and homoharringtonine against adherent and suspension cancer cell lines.
Materials:
-
Cancer cell lines (e.g., L1210, KB, HL-60)
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, homoharringtonine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 10,000-20,000 cells/well for suspension cells in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium (for adherent cells) and add 150 µL of solubilization solution to dissolve the formazan crystals. For suspension cells, add 100 µL of solubilization solution directly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The cell populations will be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
Cancer cell lines
-
12-well plates
-
Test compounds
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Treatment: Seed cells in 12-well plates. Treat the cells with different concentrations of the test compounds for a specified time (e.g., 24 hours).[6]
-
Radiolabeling: Add [³H]-Leucine (e.g., 1 µCi/mL) to each well and incubate for 1 hour.[6]
-
Precipitation: Wash the cells with PBS and then precipitate the proteins with cold 10% TCA.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-Leucine.
-
Solubilization: Solubilize the protein precipitate in a suitable buffer (e.g., 0.1 N NaOH).
-
Scintillation Counting: Transfer the solubilized protein to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts in treated cells to that of untreated controls to determine the percentage of protein synthesis inhibition.
Visualizations
Caption: Mechanism of action of Homoharringtonine.
References
- 1. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and cell cycle specificity of homoharringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Cell Cycle Specificity of Homoharringtonine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Cross-Validation of Cephalocyclidin A: A Comparative Guide
for Researchers, Scientists, and Drug Development Professionals
Cephalocyclidin A, a novel pentacyclic alkaloid, was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unique fused-pentacyclic skeleton with six contiguous asymmetric centers has made it a subject of interest in natural product chemistry.[1][2] The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][2] This guide provides a comparative framework for the cross-validation of spectroscopic data of this compound against other known Cephalotaxus alkaloids. Due to the limited public availability of the complete raw spectroscopic data for this compound, this guide utilizes data from structurally related and well-characterized alkaloids from the same family—Cephalotaxine, Demethylcephalotaxinone, and Harringtonine—to illustrate the cross-validation process.
Comparative Spectroscopic Data
The structural integrity of a novel compound like this compound is established by meticulously comparing its spectroscopic data with that of known related structures. This cross-validation process is critical for confirming the proposed structure and identifying subtle structural variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Comparison of ¹H and ¹³C NMR chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) allows for the detailed assignment of all atoms and the determination of relative stereochemistry.
Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | This compound | Cephalotaxine | Demethylcephalotaxinone | Harringtonine |
| Aromatic Region | ||||
| H-13 | Data not available | ~6.8 | ~6.7 | ~6.8 |
| H-14 | Data not available | ~6.6 | ~6.6 | ~6.6 |
| Aliphatic Region | ||||
| H-1 | Data not available | ~3.0 | ~3.1 | ~3.0 |
| H-2 | Data not available | ~2.2, ~1.8 | ~2.3, ~1.9 | ~2.2, ~1.9 |
| H-3 | Data not available | ~4.2 | - | ~5.3 |
| H-5 | Data not available | ~3.6, ~2.8 | ~3.7, ~2.9 | ~3.6, ~2.8 |
| H-10 | Data not available | ~3.3, ~2.5 | ~3.4, ~2.6 | ~3.3, ~2.5 |
| Other | ||||
| OMe | Data not available | ~3.8 | ~3.8 | ~3.8 |
| OCH₂O | Data not available | ~5.9 | ~5.9 | ~5.9 |
Note: The chemical shift values for Cephalotaxine, Demethylcephalotaxinone, and Harringtonine are approximate and collated from various literature sources for illustrative purposes. The specific data for this compound is not publicly available.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | This compound | Cephalotaxine | Demethylcephalotaxinone | Harringtonine |
| Aromatic Region | ||||
| C-11 | Data not available | ~146 | ~146 | ~146 |
| C-12 | Data not available | ~109 | ~109 | ~109 |
| C-13 | Data not available | ~128 | ~128 | ~128 |
| C-14 | Data not available | ~102 | ~102 | ~102 |
| C-15 | Data not available | ~147 | ~147 | ~147 |
| C-16 | Data not available | ~101 | ~101 | ~101 |
| Aliphatic Region | ||||
| C-1 | Data not available | ~53 | ~53 | ~53 |
| C-2 | Data not available | ~28 | ~28 | ~28 |
| C-3 | Data not available | ~78 | ~205 (C=O) | ~77 |
| C-4 | Data not available | ~129 | ~129 | ~129 |
| C-5 | Data not available | ~53 | ~53 | ~53 |
| C-6 | Data not available | ~66 | ~66 | ~66 |
| C-7 | Data not available | ~49 | ~49 | ~49 |
| C-10 | Data not available | ~41 | ~41 | ~41 |
| Other | ||||
| OMe | Data not available | ~56 | ~56 | ~56 |
| OCH₂O | Data not available | ~101 | ~101 | ~101 |
Note: The chemical shift values for Cephalotaxine, Demethylcephalotaxinone, and Harringtonine are approximate and collated from various literature sources for illustrative purposes. The specific data for this compound is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the connectivity of atoms within the molecule.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (Da) | Key Fragmentation Observations |
| This compound | C₂₁H₂₃NO₅ | 369.41 | Data not available |
| Cephalotaxine | C₁₈H₂₁NO₄ | 315.36 | Characteristic loss of the methoxy (B1213986) group and fragmentation of the pentacyclic core. |
| Demethylcephalotaxinone | C₁₇H₁₇NO₄ | 315.32 | Fragmentation pattern reflects the ketone functionality at C-3. |
| Harringtonine | C₂₈H₃₇NO₉ | 531.59 | Fragmentation is dominated by the loss of the ester side chain. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy reveals the nature of the chromophores.
Table 4: Comparative IR and UV-Vis Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| This compound | Data not available | Data not available |
| Cephalotaxine | ~3400 (O-H), ~1600, ~1500 (aromatic C=C) | ~240, ~290 |
| Demethylcephalotaxinone | ~1740 (C=O), ~1600, ~1500 (aromatic C=C) | ~245, ~300 |
| Harringtonine | ~3400 (O-H), ~1740 (ester C=O), ~1600, ~1500 (aromatic C=C) | ~240, ~290 |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of Cephalotaxus alkaloids.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Instrumentation: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A 90° pulse angle is used with proton decoupling.
-
2D NMR: COSY, HSQC, HMBC, and NOESY experiments are performed using standard pulse sequences and parameters to establish correlations.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Both positive and negative ion modes are often used to obtain comprehensive data.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed by collision-induced dissociation (CID) to induce fragmentation and elucidate structural features.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Samples are dissolved in a UV-transparent solvent, such as methanol (B129727) or ethanol, at a known concentration.
Visualization of the Cross-Validation Workflow
The logical flow of cross-validating spectroscopic data for a novel compound like this compound is depicted below.
This guide highlights the critical role of comparative spectroscopic analysis in the structural elucidation of novel natural products. While the complete spectroscopic dataset for this compound remains to be fully disclosed in the public domain, the principles of cross-validation against known analogues provide a robust framework for its definitive characterization. Further research, including the total synthesis of this compound, will be instrumental in confirming its structure and exploring its therapeutic potential.
References
Assessing the Purity of Synthetic Cephalocyclidin A: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Cephalocyclidin A, ensuring its purity is a critical prerequisite for reliable biological and pharmacological studies. As a complex pentacyclic alkaloid with six contiguous asymmetric centers, a multi-faceted analytical approach is imperative to identify and quantify impurities that may arise during its synthesis.[1] This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic this compound, supported by experimental protocols and data interpretation guidelines.
The primary methods for evaluating the purity of complex synthetic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and chiral analysis techniques.[2] While Reversed-Phase HPLC (RP-HPLC) is the industry standard for determining percentage purity, it is most powerful when coupled with mass spectrometry to confirm the identity of the target compound and characterize any impurities.[3][4] Given the stereochemical complexity of this compound, chiral chromatography is also essential to ensure enantiomeric purity, as different stereoisomers can exhibit varied biological activities and toxicological profiles.[5]
Comparative Analysis of Key Purity Assessment Techniques
The selection of an appropriate analytical method or combination of methods is contingent on the specific purity attribute being assessed. The following table summarizes the primary techniques and their applications in the analysis of synthetic this compound.
| Technique | Principle of Separation/Detection | Information Provided | Primary Application | Considerations for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity.[6] | Percentage purity, presence of impurities with different polarities.[7] | Quantifying the purity of the final product and in-process samples.[8] | The complex structure may necessitate optimization of column type (e.g., C18, C8) and gradient elution.[7] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of ionized molecules.[9] | Molecular weight confirmation, structural information of impurities.[9] | Confirming the identity of the synthesized this compound and identifying impurities.[3] | High-resolution MS (e.g., Orbitrap, TOF) is recommended for accurate mass determination.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with MS detection.[9] | Correlates chromatographic peaks with their mass, providing a comprehensive impurity profile.[9] | The gold standard for identifying and quantifying impurities in a single run.[10] | The mobile phase must be compatible with both HPLC separation and MS ionization. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5] | Enantiomeric purity, separation of stereoisomers.[11] | Quantifying the enantiomeric excess of the desired (-) or (+)-Cephalocyclidin A. | Direct methods using CSPs are generally preferred over indirect methods involving derivatization.[5] |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of a peptide after hydrolysis.[10] | Provides an absolute measure of peptide content.[10] | While not directly applicable to the alkaloid this compound, the principle of quantitative analysis against a standard is a key concept in determining the absolute concentration of a pure substance. | N/A for this compound. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible purity assessment. The following sections outline the methodologies for the key analytical techniques.
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for determining the purity of synthetic this compound using RP-HPLC with UV detection.
Materials:
-
Synthetic this compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound in an appropriate solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.22 µm filter before injection.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30-45°C[7]
-
Detection Wavelength: 214 nm and 280 nm (or a wavelength specific to this compound's chromophore).[7]
-
Injection Volume: 5-20 µL
-
Elution Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized based on the retention time of this compound.[7][12]
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram, expressed as a percentage.[7]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the procedure for confirming the molecular weight of synthetic this compound.
Materials:
-
Purified this compound sample
-
MS-grade water, acetonitrile, and formic acid[2]
Instrumentation:
-
Mass spectrometer (e.g., ESI-TOF, Orbitrap)[2]
Procedure:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[2]
-
MS Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.[2]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for this compound (Molecular Formula: C₁₇H₁₉NO₅, Molecular Weight: 317.34 g/mol ).[1]
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical mass.[2] The presence of other signals may indicate impurities.[2]
Protocol 3: Chiral Purity Analysis by Chiral HPLC
This protocol describes a general method for separating the enantiomers of synthetic this compound.
Materials:
-
Synthetic this compound sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
Instrumentation:
-
HPLC system
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or zwitterionic ion-exchange)[5]
Procedure:
-
Column Selection: Choose a CSP known to be effective for separating similar chiral compounds.
-
Method Development: Develop a suitable mobile phase and elution conditions (isocratic or gradient) to achieve baseline separation of the enantiomers.
-
Sample Analysis: Inject the dissolved sample and record the chromatogram.
-
Data Analysis: Determine the enantiomeric purity by calculating the relative peak areas of the two enantiomers.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of experiments for a comprehensive purity assessment of synthetic this compound.
Caption: Experimental workflow for the purification and purity assessment of synthetic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. pekcuralabs.com [pekcuralabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pekcuralabs.com [pekcuralabs.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. Peptide Drug Chiral Resolution - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of Cephalocyclidin A and Other Natural Product Cytotoxins
This guide provides a comparative analysis of the in vitro cytotoxic efficacy of Cephalocyclidin A against other well-established natural product cytotoxins, namely Doxorubicin and Paclitaxel. The information is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview based on available experimental data.
This compound is a novel pentacyclic alkaloid derived from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] Its complex structure and cytotoxic activity against various cancer cell lines have made it a molecule of significant interest in the scientific community.[1][4] This guide aims to contextualize its in vitro performance by comparing it with Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a microtubule-stabilizing agent, both of which are widely used in chemotherapy.[1][4]
Quantitative Data on In Vitro Cytotoxicity
The cytotoxic potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound, Doxorubicin, and Paclitaxel against various cancer cell lines as reported in the literature. It is important to note that a direct comparison of potency can be influenced by varying experimental conditions across different studies.[1]
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | Murine lymphoma L1210 | Leukemia | 0.85 µg/mL (~2.68 µM)[3] |
| Human epidermoid carcinoma KB | Carcinoma | 0.80 µg/mL (~2.52 µM)[3] | |
| Doxorubicin | HCT116 | Human colon cancer | 24.30 µg/mL[1] |
| Hep-G2 | Human hepatocellular carcinoma | 14.72 µg/mL[1] | |
| PC3 | Human prostate cancer | 2.64 µg/mL[1] | |
| Paclitaxel | Ovarian Carcinoma (7 lines) | Ovarian Cancer | 0.4 - 3.4 nM[4] |
| Breast Cancer (MCF-7) | Breast Cancer | 3.5 µM[4] | |
| Breast Cancer (BT-474) | Breast Cancer | 19 nM[4] | |
| Breast Cancer (MDA-MB-231) | Breast Cancer | 0.3 µM[4] |
Experimental Protocols
The determination of IC50 values is typically performed using in vitro cytotoxicity assays. The MTT and SRB assays are common colorimetric methods for assessing cell viability.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][6]
This assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[2][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period, typically 48-72 hours.[4][5]
-
MTT Addition: After incubation, an MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours.[5]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated by plotting the percentage of growth inhibition against the log of the drug concentration.[5][7]
2. Sulforhodamine B (SRB) Assay [7]
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.
-
Cell Seeding and Compound Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[7]
-
Staining: The supernatant is discarded, and the plate is washed. SRB solution (0.4%) is then added to each well and incubated for 30 minutes at room temperature.[7]
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.[7]
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is read at 510 nm.[7]
Signaling Pathways and Mechanisms of Action
This compound
While the exact mechanism of action for this compound is not yet fully elucidated, it is proposed to induce apoptosis through the intrinsic or mitochondrial pathway.[2][7] This is based on the known mechanisms of related Cephalotaxus alkaloids, which have been shown to modulate various signaling pathways, including those involving JAK/STAT and TGF-β, and to activate the mitochondrial apoptosis pathway.[7] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins, mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cephalocyclidin A: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safety of laboratory personnel and the protection of the environment are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for Cephalocyclidin A, a bioactive cyclic peptide of fungal origin. This information is critical for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the general principles for handling and disposing of bioactive cyclic peptides and fungal metabolites is mandated. All waste contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves, and safety glasses. All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
In the event of a spill, isolate the area and prevent the spread of the material. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid creating dust. All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Typical Value/Information | Significance for Disposal |
| Molecular Weight | 317.34 g/mol [1] | Informs calculations for neutralization or inactivation, if applicable. |
| Physical State | Solid (lyophilized powder) or in solution | Determines the appropriate spill cleanup procedure and waste container. |
| Solubility | Varies; often soluble in organic solvents like DMSO and methanol | Informs the choice of solvent for decontamination and the potential for environmental spread if not contained. |
| Toxicity | Assumed to be high due to its bioactive nature. | Underlines the necessity of treating all contaminated materials as hazardous waste. |
| Environmental Fate | Unknown; assumed to be persistent and harmful to aquatic life. | Reinforces the prohibition of drain disposal and the need for contained hazardous waste disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound (solid or in solution).
-
Contaminated labware (e.g., pipette tips, vials, flasks, and plates).
-
Contaminated consumables (e.g., gloves, absorbent pads, and weighing papers).
-
Solvents and solutions containing this compound.
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces (benchtops, fume hood sash, etc.) after handling this compound.
-
Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade disinfectant. All cleaning materials must be disposed of as hazardous waste.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cephalocyclidin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Cephalocyclidin A. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for managing hazardous drugs and cephalosporin-class antibiotics. Adherence to these protocols is critical to minimize exposure risk and maintain a secure research environment.
Personal Protective Equipment (PPE): The First Line of Defense
A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE to mitigate exposure risks.[1]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves; double-gloving is required.[1] | Prevents skin contact and absorption. Double gloving offers an additional barrier and facilitates safe removal of a contaminated outer glove.[1] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[1] |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[1] | Protects against splashes, aerosols, and airborne particles.[1] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[1] | Minimizes the risk of inhalation, which can lead to respiratory sensitization and other adverse health effects.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contaminants out of the laboratory.[1] |
Procedural Workflow for Safe Handling
A systematic approach is crucial for safely managing this compound in a laboratory setting. The following workflow diagram illustrates the key steps from preparation to disposal.
Experimental Protocols: General Methodologies
While detailed, step-by-step experimental protocols for this compound are not publicly available, the general procedures for isolation and synthesis provide a framework for laboratory work.
Isolation and Purification:
The isolation of this compound from its natural source, Cephalotaxus harringtonia var. nana, generally involves the following steps[2]:
-
Solvent Extraction: The plant material is treated with an organic solvent to extract a wide range of compounds, including alkaloids.[2]
-
Acid-Base Partitioning: This step separates the alkaloids from other plant constituents.[2]
-
Chromatographic Purification: Techniques such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC) are used to isolate pure this compound.[2]
Chemical Synthesis:
The total synthesis of this compound is a complex process. Key strategies often involve[3][4]:
-
Catalytic Asymmetric Polycyclization: This crucial step forms the core heterocyclic structure of the molecule.[3]
-
Late-Stage Radical Cyclization: This reaction completes the carbon skeleton.[3]
-
Careful Reagent Handling: Reagents like Samarium(II) iodide (SmI₂) require handling under strictly anhydrous and inert conditions to prevent side reactions.[3]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[1]
-
Eye Contact: Flush eyes with a large amount of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.[1]
Disposal Plan
All waste materials contaminated with this compound, including gloves, gowns, and labware, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
